molecular formula C9H12ClNO2 B1360957 Methyl 3-amino-4-methylbenzoate hydrochloride CAS No. 383677-41-6

Methyl 3-amino-4-methylbenzoate hydrochloride

Cat. No.: B1360957
CAS No.: 383677-41-6
M. Wt: 201.65 g/mol
InChI Key: JEVIQWWFGMLYGY-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methylbenzoate hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-4-methylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-3-4-7(5-8(6)10)9(11)12-2;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVIQWWFGMLYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648606
Record name Methyl 3-amino-4-methylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383677-41-6
Record name Methyl 3-amino-4-methylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-amino-4-methylbenzoate hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Basic Properties

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Methyl 3-amino-4-methylbenzoate hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Starting Data Collection

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Beginning Deep-Dive Research

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Methyl 3-amino-4-methylbenzoate hydrochloride CAS number 18595-18-1

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Compound Data

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Defining and Organizing

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Methyl 3-amino-4-methylbenzoate hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Developing the Technical Guide

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Composing the Introduction

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1H NMR spectrum of Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Starting Data Collection

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Expanding Data Collection

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Initiating Guide Creation

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IR spectroscopy data for Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Launching Data Acquisition

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Developing the IR Guide

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Refining Methodological Scope

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Locating IR Spectrum

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Refining Spectral Analysis

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Analyzing Spectral Data

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Compiling Spectral Data

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Defining Peak Assignments

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Mass spectrometry analysis of Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Seeking Spectral Data

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Collecting Essential Data

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Refining Information Gathering

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Solubility of Methyl 3-amino-4-methylbenzoate hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

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Expanding Data Collection

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Commencing Information Gathering

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Initiating Research on Solubility

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Defining Solubility Guide Scope

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Developing Technical Guide Outline

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Stability and storage conditions for Methyl 3-amino-4-methylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started with targeted Google searches to gather data on Methyl 3-amino-4-methylbenzoate hydrochloride, especially its stability and storage requirements. I'm focusing on its degradation pathways and chemical characteristics. This is the first step; I'm trying to cast a wide net initially.

Analyzing Search Results

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Planning Guide Structure

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Gathering Initial Info

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Refining Stability Data

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Analyzing Salt's Specificity

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Analyzing Stability Insights

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Targeting Specific Data Gaps

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Gathering Initial Data

I've located a PubChem entry for a structurally similar compound, "Methyl 4-amino-3-methylbenzoate hydrochloride." This analog offers valuable physical and chemical property data that I can use for comparison and inference. Now, I will look for other useful resources.

Refining the Approach

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Synthesizing Information to Structure

I've made progress in compiling information. I've located a PubChem entry for a closely related isomer, providing key properties of its hydrochloride salt. I also have general ICH guidelines for stability studies and information on HPLC methods. While missing specific data for the target compound's hygroscopicity, degradation, and HPLC method, I'm structuring the technical guide, explicitly noting where I'm relying on educated assumptions due to data gaps from similar molecules.

Reactivity profile of the amino group in Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on Methyl 3-amino-4-methylbenzoate's amino group reactivity, considering its electronic and steric environment. This should give me a solid foundation.

Expanding Search Parameters

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Synonyms for Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Expanding Nomenclature Search

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Methodological & Application

Acylation reaction of Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Acylation

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Analyzing Reaction Information

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Developing Search Strategy

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Application Notes & Protocols: Strategic Cyclization of Methyl 3-Amino-4-methylbenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 3-amino-4-methylbenzoate is a highly versatile and strategically important starting material in medicinal chemistry and materials science. As a substituted anthranilate, its unique arrangement of an amino group, a methyl substituent, and a methyl ester on a benzene ring offers a powerful platform for constructing a diverse array of complex heterocyclic scaffolds. The ortho-relationship between the amino and ester functionalities enables a range of intramolecular and intermolecular cyclization reactions, while the 4-methyl group provides a valuable point for steric and electronic modulation of the final product, or as a handle for further synthetic transformations.

These application notes provide a detailed, experience-driven guide to key cyclization reactions involving Methyl 3-amino-4-methylbenzoate. The protocols are designed not merely as a set of instructions, but as a self-validating system, explaining the rationale behind critical steps to empower researchers to troubleshoot and adapt these methods. We will delve into the synthesis of quinolones and acridones, two classes of heterocycles with significant biological and pharmaceutical relevance.

Part 1: Synthesis of Quinolone Derivatives via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely utilized method for the synthesis of quinolones. The reaction proceeds via an initial nucleophilic attack of the amine onto an ethoxymethylenemalonate derivative, followed by a thermally induced intramolecular cyclization and subsequent saponification and decarboxylation to yield the quinolone core. The 4-methyl group on our starting material will ultimately be positioned at the 7-position of the resulting quinolone ring system, a common substitution pattern in many bioactive quinolone compounds.

Mechanism & Rationale

The reaction sequence is a classic example of a condensation-cyclization strategy. The initial condensation between Methyl 3-amino-4-methylbenzoate and diethyl ethoxymethylenemalonate (DEEM) is typically facile. The subsequent thermal cyclization is an intramolecular acylation, where the aniline-type nitrogen attacks one of the ester groups. This step requires high temperatures, often achieved using high-boiling point solvents like diphenyl ether, to overcome the activation energy for the ring closure. The choice of a high-boiling solvent is critical; it not only provides the necessary thermal energy but also acts as an efficient heat transfer medium.

Experimental Protocol: Synthesis of Methyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Materials:

  • Methyl 3-amino-4-methylbenzoate (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware, heating mantle, condenser, and magnetic stirrer.

Procedure:

  • Condensation Step:

    • In a round-bottom flask, dissolve Methyl 3-amino-4-methylbenzoate (e.g., 1.65 g, 10 mmol) in ethanol (20 mL).

    • To this solution, add diethyl ethoxymethylenemalonate (2.38 g, 11 mmol).

    • Heat the mixture at reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the intermediate.

    • Collect the solid intermediate by vacuum filtration, wash with cold ethanol, and dry in vacuo.

  • Cyclization Step:

    • Preheat a suitable volume of diphenyl ether (e.g., 20 mL) in a round-bottom flask equipped with a reflux condenser to 240-250 °C.

    • Add the dried intermediate from the previous step portion-wise to the hot diphenyl ether. Be cautious as the addition may cause vigorous boiling.

    • Maintain the temperature at 240-250 °C for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

    • Allow the mixture to cool to below 100 °C, then add hexane to precipitate the cyclized product.

    • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry.

  • Saponification & Neutralization (if the ester is to be hydrolyzed):

    • The resulting product is Methyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. If the corresponding acid is desired, proceed with saponification.

    • Suspend the crude quinolone ester in a 10% aqueous solution of NaOH and heat at reflux for 1-2 hours until a clear solution is obtained.

    • Cool the solution in an ice bath and acidify with concentrated HCl to a pH of approximately 2-3.

    • The quinolone-3-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Workflow Diagram

G cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_workup Step 3: Work-up & Purification A Methyl 3-amino-4-methylbenzoate C Ethanol, Reflux A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Intermediate Adduct C->D 2 hours E Diphenyl Ether, 250°C D->E 30-60 min F Methyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F G Cooling & Precipitation with Hexane F->G H Filtration & Washing G->H I Pure Quinolone Product H->I

Caption: Workflow for the Gould-Jacobs synthesis of a 7-methylquinolone derivative.

Part 2: Synthesis of Acridone Derivatives via Intramolecular Friedel-Crafts Acylation

The synthesis of acridones, another class of pharmaceutically important heterocycles, can be achieved from Methyl 3-amino-4-methylbenzoate through a multi-step sequence culminating in an intramolecular Friedel-Crafts acylation. This pathway involves an initial N-arylation followed by cyclization.

Mechanism & Rationale

The synthesis begins with an Ullmann condensation or a Buchwald-Hartwig amination to couple Methyl 3-amino-4-methylbenzoate with a suitable aryl halide, such as 2-chlorobenzoic acid. The resulting N-arylated intermediate possesses the necessary conformation for the subsequent cyclization. The key step is the acid-catalyzed intramolecular Friedel-Crafts acylation. Strong acids like polyphosphoric acid (PPA) or Eaton's reagent are employed to protonate the carboxylic acid, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich benzene ring of the methylbenzoate moiety, leading to the formation of the tricyclic acridone core. The methyl group at the 4-position of the starting material will ultimately be located at the 4-position of the acridone skeleton.

Experimental Protocol: Synthesis of 4-Methylacridone

Materials:

  • Methyl 3-amino-4-methylbenzoate (1.0 eq)

  • 2-Chlorobenzoic acid (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Dimethylformamide (DMF)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware, heating mantle, condenser, and mechanical stirrer.

Procedure:

  • Ullmann Condensation:

    • To a round-bottom flask, add Methyl 3-amino-4-methylbenzoate (1.65 g, 10 mmol), 2-chlorobenzoic acid (1.72 g, 11 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol).

    • Add anhydrous DMF (20 mL) and heat the mixture at 140-150 °C for 8-12 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Acidify with dilute HCl to precipitate the crude N-arylated intermediate.

    • Collect the solid by filtration, wash with water, and dry. This intermediate can be purified by recrystallization if necessary.

  • Intramolecular Friedel-Crafts Acylation:

    • Place the dried intermediate from the previous step into a round-bottom flask.

    • Add polyphosphoric acid (PPA) (e.g., 10 times the weight of the intermediate) and heat the mixture at 120-130 °C with stirring for 2-4 hours. The mixture will become viscous.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

    • The crude 4-methylacridone will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • The product can be further purified by recrystallization from ethanol or acetic acid.

Workflow Diagram

G cluster_ullmann Step 1: Ullmann Condensation cluster_cyclization Step 2: Intramolecular Cyclization cluster_workup Step 3: Work-up & Purification A Methyl 3-amino-4-methylbenzoate C CuI, K₂CO₃, DMF, 150°C A->C B 2-Chlorobenzoic Acid B->C D N-arylated Intermediate C->D 8-12 hours E Polyphosphoric Acid (PPA), 130°C D->E 2-4 hours F 4-Methylacridone E->F G Quenching on Ice F->G H Neutralization with NaHCO₃ G->H I Filtration & Recrystallization H->I J Pure Acridone Product I->J

Caption: Workflow for the synthesis of 4-methylacridone via Ullmann coupling and Friedel-Crafts cyclization.

Data Summary

Reaction TypeKey ReagentsProduct ClassTypical YieldRef.
Gould-Jacobs ReactionDiethyl ethoxymethylenemalonate, Diphenyl etherQuinolone60-80%
Friedel-Crafts Acylation2-Chlorobenzoic acid, CuI, PPAAcridone50-70%

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Cinchophen and Other Quinolone Analogs. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Ullmann, F.; Bader, M. Ueber die Synthese der Acridone. Ber. Dtsch. Chem. Ges.1906 , 39 (2), 1693–1695. [Link]

Application Notes & Protocols: The Strategic Utility of Methyl 3-amino-4-methylbenzoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Drug Discovery

Methyl 3-amino-4-methylbenzoate is a bifunctional aromatic compound whose strategic importance in medicinal chemistry cannot be overstated. Possessing a nucleophilic amine and an ester functional group ortho to a methyl substituent, this molecule serves as a highly versatile and valuable building block for complex pharmaceutical agents.[1] Its structure allows for a diverse range of chemical transformations, making it an ideal starting point for constructing the core scaffolds of targeted therapies.

The true power of this intermediate lies in the differential reactivity of its functional groups. The amino group provides a reactive handle for nucleophilic substitutions, amide bond formations, and diazotization reactions, while the methyl ester can be hydrolyzed, reduced, or serve as a directing group. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of Methyl 3-amino-4-methylbenzoate, with a primary focus on its pivotal role in the synthesis of world-renowned tyrosine kinase inhibitors and other emerging therapeutic classes.[2]

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties and hazards is critical for safe and effective laboratory execution.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]
Appearance White to light yellow/faint beige crystalline solid[1]
Melting Point 114-116 °C[4]
Solubility Soluble in organic solvents such as methanol and ethanol[1]
CAS Number 18595-18-1[3]
Safety and Handling

Methyl 3-amino-4-methylbenzoate requires careful handling in a laboratory setting.[3]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

    • Avoid breathing dust.[5]

    • Wash hands and any exposed skin thoroughly after handling.[6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

Key Application: Synthesis of Bcr-Abl Tyrosine Kinase Inhibitors

Perhaps the most significant application of Methyl 3-amino-4-methylbenzoate is its role as a key starting material for the synthesis of Imatinib and Nilotinib, first and second-generation Bcr-Abl tyrosine kinase inhibitors used to treat chronic myeloid leukemia (CML).[2][7] The intermediate is used to construct the central aminopyrimidine core common to both drugs.

Synthetic Rationale & Workflow

The synthesis hinges on converting the aniline amine of Methyl 3-amino-4-methylbenzoate into a guanidine group, which then undergoes a condensation and cyclization reaction to form the substituted pyrimidine ring. The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common precursor for both Nilotinib and Imatinib.[2]

G A Methyl 3-amino-4-methylbenzoate B Methyl 3-guanidino-4-methylbenzoate A->B  Step 1: Guanidinylation C Methyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate B->C  Step 2: Pyrimidine Ring Formation D 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid (Precursor to Nilotinib/Imatinib) C->D  Step 3: Ester Hydrolysis

Caption: Synthetic workflow from the starting intermediate to the core drug precursor.
Detailed Experimental Protocols

Protocol 1: Guanidinylation of Methyl 3-amino-4-methylbenzoate

  • Rationale: This step introduces the necessary nitrogen-rich functional group for the subsequent cyclization. The reaction of the primary amine with cyanamide under acidic conditions is a standard method for forming a guanidinium salt.

  • Materials:

    • Methyl 3-amino-4-methylbenzoate

    • Cyanamide

    • Concentrated Hydrochloric Acid (HCl)

    • 2-Butanol

  • Procedure:

    • Suspend Methyl 3-amino-4-methylbenzoate (1.0 eq) in 2-butanol.

    • Add concentrated HCl (1.1 eq) and cyanamide (1.2 eq).

    • Heat the mixture to reflux (approx. 100-110 °C) for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product as a hydrochloride salt.

    • Filter the solid, wash with cold 2-butanol, and dry under vacuum to yield Methyl 3-guanidino-4-methylbenzoate hydrochloride.

Protocol 2: Pyrimidine Ring Formation via Condensation/Cyclization

  • Rationale: This is the key ring-forming step. The guanidine intermediate reacts with a β-ketoenamine, 3-(dimethylamino)-1-(pyridin-3-yl)propenone, in a condensation reaction to form the stable pyrimidine ring system. A base is used to neutralize the hydrochloride salt and facilitate the reaction.

  • Materials:

    • Methyl 3-guanidino-4-methylbenzoate hydrochloride (from Protocol 1)

    • 3-(Dimethylamino)-1-(pyridin-3-yl)propenone

    • Sodium Methoxide (NaOMe)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve Methyl 3-guanidino-4-methylbenzoate hydrochloride (1.0 eq) and 3-(dimethylamino)-1-(pyridin-3-yl)propenone (1.05 eq) in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (2.5 eq) dropwise to the mixture.

    • Heat the reaction to reflux for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture and concentrate under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography or recrystallization to obtain pure Methyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate.

Protocol 3: Saponification to the Carboxylic Acid Precursor

  • Rationale: The final step to reach the common precursor is the hydrolysis of the methyl ester to a carboxylic acid. This is typically achieved via base-catalyzed saponification, followed by acidic workup to protonate the carboxylate.

  • Materials:

    • The pyrimidine product from Protocol 2

    • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

    • Methanol (MeOH) / Water or THF / Water solvent mixture

    • Hydrochloric Acid (HCl), 1M solution

  • Procedure:

    • Dissolve the ester from Protocol 2 (1.0 eq) in a mixture of MeOH and water (e.g., 3:1 v/v).

    • Add an aqueous solution of NaOH (2.0-3.0 eq) and stir the mixture at 40-60 °C for 2-4 hours.

    • Monitor the reaction by TLC until the ester is fully consumed.

    • Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution by adding 1M HCl dropwise until the pH is ~4-5, which will cause the product to precipitate.

    • Stir the resulting slurry in the ice bath for 30-60 minutes.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the target precursor, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

Application in the Synthesis of Other Bioactive Molecules

The utility of Methyl 3-amino-4-methylbenzoate extends beyond kinase inhibitors. Its reactive amine handle is readily functionalized to produce a variety of scaffolds.

General Protocol for Amide Synthesis (e.g., for Hedgehog Pathway Inhibitors)
  • Rationale: The amino group can be easily acylated with various acid chlorides to form amides, a common structural motif in many pharmacologically active compounds, including certain Hedgehog signaling pathway inhibitors.[2] Pyridine is used as a mild base to scavenge the HCl byproduct.

  • Materials:

    • Methyl 3-amino-4-methylbenzoate

    • Aryl or Heteroaryl Acyl Chloride (R-COCl)

    • Pyridine or Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours until completion (monitor by TLC).

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by chromatography or recrystallization.

G cluster_0 Reactants A Methyl 3-amino-4-methylbenzoate C Amide Product A->C Acylation (Pyridine, DCM) B Aryl/Heteroaryl Acyl Chloride (R-COCl) B->C Acylation (Pyridine, DCM)

Caption: General workflow for the synthesis of amide derivatives.
Intermediate for Azo Dyes

The primary aromatic amine of Methyl 3-amino-4-methylbenzoate can undergo diazotization followed by coupling with electron-rich aromatic compounds (like phenols or naphthols) to synthesize azo dyes.[8] This highlights the compound's versatility in materials science as well as pharmaceuticals.

  • General Workflow:

    • Diazotization: The amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄ or HCl) at low temperatures (0-5 °C) to form a diazonium salt.[8]

    • Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component (e.g., resorcinol, naphthols) to form the brightly colored azo compound.[8]

Conclusion

Methyl 3-amino-4-methylbenzoate is a cornerstone intermediate for modern synthetic chemistry. Its bifunctional nature provides a robust platform for constructing complex molecular architectures, most notably demonstrated in the industrial-scale synthesis of life-saving kinase inhibitors.[2] The protocols detailed herein offer a practical framework for leveraging this versatile building block. A comprehensive understanding of its reactivity, combined with stringent adherence to safety protocols, will empower researchers to unlock its full potential in the discovery and development of novel therapeutic agents.

References

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
  • World Journal of Pharmaceutical Research. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Ayurline. Available at: [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • TradeIndia. Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat. TradeIndia. Available at: [Link]

  • Google Patents. TW202128641A - Synthesis of tyrosine kinase inhibitors. Google Patents.
  • Google Patents. US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine. Google Patents.
  • Rasayan Journal of Chemistry. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal. Available at: [Link]

Sources

Methyl 3-amino-4-methylbenzoate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic feasibility, scalability, and ultimate diversity of a potential drug candidate library. Methyl 3-amino-4-methylbenzoate (CAS No: 18595-18-1) has emerged as a particularly valuable and versatile building block.[1][2] Its structure, a benzoate ester featuring both an amine and a methyl group, presents a unique combination of reactive handles and structural rigidity.[3] This bifunctionality allows for sequential, regioselective modifications, making it an ideal starting point for complex molecular architectures. This guide provides an in-depth exploration of its application in the synthesis of high-impact therapeutics, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.[2]

Physicochemical & Safety Profile

A foundational understanding of a reagent's properties is paramount for its effective and safe use in any synthetic protocol.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[1][3]
Molecular Weight 165.19 g/mol [1][3]
Appearance White to gray or brown powder/crystal[4]
Melting Point 114.0 - 117.0 °C
Solubility Soluble in Methanol
CAS Number 18595-18-1[1]

Safety & Handling: According to aggregated GHS data, Methyl 3-amino-4-methylbenzoate is a warning-level chemical. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]

Core Application I: Synthesis of Bcr-Abl Tyrosine Kinase Inhibitors

One of the most significant applications of Methyl 3-amino-4-methylbenzoate is its role as a key precursor in the synthesis of targeted cancer therapies, particularly the Bcr-Abl tyrosine kinase inhibitors (TKIs) Nilotinib and Imatinib.[2] These drugs have revolutionized the treatment of chronic myeloid leukemia (CML).

Mechanistic Rationale: Targeting the Engine of CML

CML is characterized by the Philadelphia chromosome, which results in the fusion gene Bcr-Abl. This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[5] TKIs function by competitively binding to the ATP-binding site of the Bcr-Abl kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that leads to cancer cell growth. The development of selective kinase inhibitors remains a cornerstone of modern oncology research.[5]

Synthetic Workflow: From Building Block to Precursor

Methyl 3-amino-4-methylbenzoate is the starting material for a critical intermediate, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, which is the core scaffold of both Nilotinib and Imatinib.[2] The synthesis leverages the nucleophilicity of the amino group on the benzoate ring.

Caption: Synthetic pathway to the core TKI precursor.

Protocol 1: Synthesis of the Nilotinib/Imatinib Precursor

This protocol outlines the key steps starting from Methyl 3-amino-4-methylbenzoate. The causality behind this workflow is the stepwise construction of the aminopyrimidine ring system onto the benzoate scaffold.

Step 1: Guanidinylation of Methyl 3-amino-4-methylbenzoate

This step activates the amine for subsequent cyclization by converting it into a more reactive guanidine derivative.

Reagent/ParameterQuantity/SettingRationale
Methyl 3-amino-4-methylbenzoate1.0 eqStarting scaffold
N,N'-di-Boc-1H-pyrazole-1-carboxamidine1.1 eqGuanidinylating agent
Triethylamine (TEA)2.5 eqBase to neutralize HCl byproduct
Dichloromethane (DCM)10 mL / mmolAnhydrous solvent
TemperatureRoom TemperatureSufficient for reaction completion
Reaction Time12-18 hoursMonitored by TLC/LC-MS

Procedure:

  • Dissolve Methyl 3-amino-4-methylbenzoate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine and stir for 10 minutes.

  • Add the guanidinylating agent portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude guanidine intermediate, which can often be used in the next step without further purification.

Step 2: Pyrimidine Ring Formation and Hydrolysis

This is a cyclocondensation reaction where the guanidine intermediate reacts with a β-keto compound to form the pyrimidine ring. Subsequent hydrolysis of the methyl ester unmasks the carboxylic acid required for the final drug synthesis.

Reagent/ParameterQuantity/SettingRationale
Guanidine Intermediate1.0 eqSubstrate for cyclization
3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one1.0 eqKeto-enone for pyrimidine formation
Sodium Hydroxide (2M aq.)5.0 eqBase for both cyclization and hydrolysis
Methanol/Water (1:1)15 mL / mmolSolvent system for reaction and solubility
TemperatureReflux (approx. 80-90 °C)Provides energy for cyclization
Reaction Time6-10 hoursMonitored by TLC/LC-MS

Procedure:

  • Combine the crude guanidine intermediate and the keto-enone in the methanol/water solvent system.

  • Add the aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and maintain until the reaction is complete.

  • Cool the reaction mixture to room temperature and acidify to pH 4-5 using 2M HCl.

  • The resulting precipitate is the desired product, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Core Application II: Scaffolding for Hedgehog Pathway Inhibitors

Methyl 3-amino-4-methylbenzoate is also a foundational element for synthesizing inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer.[1]

Mechanistic Rationale: Disrupting Aberrant Cell Signaling

The Hh pathway is crucial during embryonic development but is largely inactive in adults. Its aberrant reactivation can lead to the development and proliferation of certain tumors. Inhibitors of this pathway, often targeting the Smoothened (SMO) receptor, represent a targeted therapeutic strategy.

Synthetic Strategy: Amide Coupling for Library Development

The most direct approach involves using the amino group of Methyl 3-amino-4-methylbenzoate as a nucleophile in an amide coupling reaction.[2] This allows for the introduction of diverse aryl or heteroaryl moieties, enabling a robust exploration of the structure-activity relationship (SAR).

Caption: General acylation scheme for Hh inhibitor synthesis.

Protocol 2: General Synthesis of Amide Derivatives

This self-validating protocol is designed for generating a library of compounds. The success of the reaction is easily monitored by the disappearance of the starting amine (via TLC or LC-MS) and the appearance of the higher molecular weight amide product.

Reagent/ParameterQuantity/SettingRationale
Methyl 3-amino-4-methylbenzoate1.0 eqNucleophilic scaffold
Desired Acyl Chloride1.1 eqElectrophile; introduces diversity
Pyridine or DIEA1.2 eqBase to scavenge HCl byproduct
Dichloromethane (DCM)15 mL / mmolAnhydrous aprotic solvent
Temperature0 °C to Room TempControls initial reactivity
Reaction Time4-12 hoursVaries based on acyl chloride reactivity

Procedure:

  • In a flame-dried flask under nitrogen, dissolve Methyl 3-amino-4-methylbenzoate in dry DCM.

  • Add the base (e.g., pyridine) and cool the mixture to 0 °C in an ice bath.[2]

  • Slowly add a solution of the desired acyl chloride in dry DCM dropwise.[2]

  • Allow the reaction to warm to room temperature and stir overnight.[2]

  • Monitor the reaction for completion.

  • Upon completion, wash the mixture sequentially with 1M HCl, saturated sodium bicarbonate, water, and brine.[2]

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization to obtain the pure amide derivative.

Emerging Application: A Scaffold for Janus Kinase (JAK) Inhibitors

The aminobenzoate scaffold is also a promising platform for the development of Janus Kinase (JAK) inhibitors. JAK inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and certain cancers by interfering with the JAK-STAT signaling pathway.[6][7]

Mechanistic Rationale: Modulating the Immune Response

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors that are critical for immunity and inflammation.[] Dysregulation of this pathway can lead to autoimmune disorders. By inhibiting specific JAK enzymes (JAK1, JAK2, JAK3, TYK2), it is possible to modulate the immune response, making them attractive therapeutic targets.[7][] Selective inhibition of JAK3, in particular, is a promising strategy for treating autoimmune diseases.[6]

Caption: The JAK-STAT signaling pathway and point of inhibition.

The structural motifs present in Methyl 3-amino-4-methylbenzoate are well-suited for elaboration into structures that can occupy the ATP-binding pocket of JAK kinases, representing a fertile area for future drug development.

Appendix: Synthesis of the Starting Material

For laboratories where Methyl 3-amino-4-methylbenzoate is not commercially available or requires custom synthesis, the following protocols provide reliable methods for its preparation.

Protocol A: Esterification of 3-amino-4-methylbenzoic acid

This is a classic Fischer esterification, ideal for converting the parent carboxylic acid to the methyl ester.[9]

Reagent/ParameterQuantity/SettingRationale
3-amino-4-methylbenzoic acid1.0 eqStarting material
Anhydrous Methanol (MeOH)~25 mL / 6.6 mmolReagent and solvent
Thionyl Chloride (SOCl₂)2.2 eqCatalyst; activates carboxylic acid
TemperatureRefluxDrives reaction to completion
Reaction Time4 hoursSufficient for conversion

Procedure:

  • Suspend 3-amino-4-methylbenzoic acid in anhydrous methanol in a round-bottom flask.[9]

  • Cool the solution in an ice bath.

  • Carefully add thionyl chloride dropwise. An exotherm may be observed.[9]

  • After the addition is complete, remove the ice bath and heat the solution to reflux for 4 hours.[9]

  • Concentrate the reaction mixture under reduced pressure.[9]

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.[9]

  • Extract the product into ethyl acetate (EtOAc).[9]

  • Combine the organic phases, dry over magnesium sulfate, filter, and evaporate the solvent to yield the product as a beige powder.[9]

Protocol B: Reduction of Methyl 4-methyl-3-nitrobenzoate

This method is suitable when starting from the corresponding nitro-compound, a common precursor. Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[9]

Reagent/ParameterQuantity/SettingRationale
Methyl 4-methyl-3-nitrobenzoate1.0 eqStarting material
Raney Nickel (Raney Ni)~20 mol %Catalyst for hydrogenation
Methanol (MeOH)Solvent
Hydrogen (H₂) Pressure50 psiHydrogen source
Reaction Time8 hoursSufficient for complete reduction

Procedure:

  • In a Parr shaker apparatus or a similar hydrogenation reactor, charge the vessel with Methyl 4-methyl-3-nitrobenzoate and methanol.[9]

  • Carefully add the Raney Nickel catalyst.

  • Seal the reactor and purge several times with nitrogen, then with hydrogen.

  • Pressurize the vessel to 50 psi with hydrogen.[9]

  • Begin agitation and maintain the reaction for 8 hours, monitoring hydrogen uptake.[9]

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst.

  • Rinse the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the desired product.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1): A Key Intermediate for Pharmaceutical and Chemical Synthesis.
  • ChemicalBook.
  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • MDPI.
  • MedchemExpress.com.
  • Benchchem.
  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid.
  • PubMed. Protein Tyrosine Kinase Inhibitors as Novel Therapeutic Agents.
  • PubMed.
  • IndiaMART.
  • PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • PubMed.
  • PubChem.
  • PubChem.
  • Tokyo Chemical Industry (India) Pvt. Ltd.
  • Google Patents.
  • PubMed.
  • PMC - NIH. Development of Selective Covalent Janus Kinase 3 Inhibitors.
  • BOC Sciences. Research and Development of Janus Kinase (JAK) Inhibitors.

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule

Methyl 3-amino-4-methylbenzoate is a readily accessible and versatile building block in the synthesis of a diverse array of heterocyclic compounds.[1][2] Its unique substitution pattern, featuring an amino group ortho to a methyl group and meta to a methyl ester, provides a synthetically rich platform for constructing complex molecular architectures of significant interest in medicinal chemistry and materials science.[2] The strategic placement of these functional groups allows for a variety of cyclization strategies, leading to the formation of privileged heterocyclic scaffolds such as pyrimidines, quinolones, benzodiazepines, and acridones.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of several key heterocyclic systems from Methyl 3-amino-4-methylbenzoate. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, offering a practical resource for researchers engaged in drug discovery and organic synthesis.

Physicochemical Properties of Methyl 3-amino-4-methylbenzoate

A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 18595-18-1[3][4]
Molecular Formula C₉H₁₁NO₂[4]
Molecular Weight 165.19 g/mol [4]
Appearance White to pale yellow crystalline powder[5]
Melting Point 93-96 °C[5]
Solubility Soluble in ethanol, methanol, chloroform; moderately soluble in water[5]

Safety and Handling: Methyl 3-amino-4-methylbenzoate may cause skin and eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

PART 1: Synthesis of Pyrimidine Derivatives

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, with this scaffold being present in numerous approved drugs. A common and effective strategy for constructing the pyrimidine ring from Methyl 3-amino-4-methylbenzoate involves a two-step sequence: guanidinylation followed by cyclization with a suitable 1,3-dicarbonyl equivalent.

Workflow for Pyrimidine Synthesis

pyrimidine_synthesis start Methyl 3-amino-4-methylbenzoate guanidinylation Guanidinylation (Cyanamide, HCl) start->guanidinylation intermediate1 3-Guanidino-4-methylbenzoate hydrochloride guanidinylation->intermediate1 cyclization Cyclization (3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, NaOH) intermediate1->cyclization product 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid cyclization->product

Caption: Workflow for the synthesis of a substituted pyrimidine.

Protocol 1: Synthesis of 3-Guanidino-4-methylbenzoate hydrochloride[6]

This protocol details the conversion of the primary amine of Methyl 3-amino-4-methylbenzoate into a guanidine group, a key intermediate for pyrimidine synthesis.

Materials:

  • Methyl 3-amino-4-methylbenzoate (1.0 eq)

  • Methanol or Ethanol

  • 50% aqueous solution of cyanamide (1.0-1.2 eq)

  • Concentrated hydrochloric acid (1.1 eq)

  • n-Butanol

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-amino-4-methylbenzoate (1.0 eq) and methanol or ethanol.

  • Add a 50% aqueous solution of cyanamide (1.0-1.2 eq) to the mixture.

  • Heat the mixture to 70-80°C.

  • Slowly add concentrated hydrochloric acid (1.1 eq) dropwise.

  • Heat the reaction to reflux (approximately 100°C) and maintain for 3-6 hours. Monitor the pH and add more HCl if necessary to maintain a pH of around 3.

  • After the reaction is complete, distill the solvent under reduced pressure.

  • Add n-butanol and continue distillation until a solid precipitate forms.

  • Cool the mixture and filter the solid.

  • Wash the solid with acetone and dry to obtain 3-guanidino-4-methylbenzoate hydrochloride.

Protocol 2: Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid[6]

This protocol describes the cyclization reaction to form the pyrimidine ring system.

Materials:

  • 3-Guanidino-4-methylbenzoate hydrochloride (from Protocol 1) (1.0 eq)

  • 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq)

  • Sodium Hydroxide (1.0 eq)

  • 1-Butanol

  • Deionized Water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Suspend 3-guanidino-4-methylbenzoate hydrochloride (1.0 eq) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq) in 1-butanol in a round-bottom flask under a nitrogen atmosphere.

  • Add sodium hydroxide (1.0 eq) and heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide in deionized water and heat to reflux.

  • Cool the mixture, and add hydrochloric acid to adjust the pH and precipitate the product.

  • Filter the solid, wash with deionized water, and dry under vacuum to yield 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

PART 2: Synthesis of Quinolone Derivatives

Quinolones are a class of heterocyclic compounds with a bicyclic structure, known for their broad-spectrum antibacterial activity. The synthesis of 4-quinolones can be achieved from ortho-aminoaryl ketones through various cyclization strategies.[6][7] While not a direct one-step process from Methyl 3-amino-4-methylbenzoate, a plausible synthetic route involves an initial acylation followed by an intramolecular cyclization.

Proposed Synthetic Pathway for Quinolones

quinolone_synthesis start Methyl 3-amino-4-methylbenzoate acylation Acylation (e.g., Acetyl chloride, Pyridine) start->acylation intermediate1 Methyl 3-acetamido-4-methylbenzoate acylation->intermediate1 cyclization Intramolecular Cyclization (e.g., Polyphosphoric acid, heat) intermediate1->cyclization product Methyl 6-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate cyclization->product

Caption: Proposed workflow for the synthesis of a quinolone derivative.

Protocol 3: Synthesis of Methyl 3-acetamido-4-methylbenzoate

This protocol details the acylation of the amino group, the first step in the proposed quinolone synthesis.

Materials:

  • Methyl 3-amino-4-methylbenzoate (1.0 eq)

  • Dry Dichloromethane (DCM)

  • Pyridine (1.2 eq)

  • Acetyl chloride (1.1 eq)

Procedure:

  • Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in dry DCM in a reaction flask.

  • Add pyridine (1.2 eq) and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dissolved in dry DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 4: Synthesis of Methyl 6-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate (Gould-Jacobs Reaction Analogue)

This protocol outlines a potential intramolecular cyclization to form the quinolone ring system.

Materials:

  • Methyl 3-acetamido-4-methylbenzoate (from Protocol 3)

  • Polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A

Procedure:

  • Method A (PPA): Add Methyl 3-acetamido-4-methylbenzoate to an excess of preheated polyphosphoric acid (e.g., at 120-140°C) with vigorous stirring.

  • Maintain the temperature for a specified time (monitor by TLC).

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

  • Filter the precipitated solid, wash with water, and dry.

  • Method B (Thermal Cyclization): Heat Methyl 3-acetamido-4-methylbenzoate in a high-boiling solvent such as Dowtherm A to around 250°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with the hydrocarbon solvent, and dry.

  • Purify the product by recrystallization.

PART 3: Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs with a fused benzene and diazepine ring system.[8] A common synthetic approach involves the reaction of an ortho-aminobenzophenone with an amino acid or its derivative. A plausible route from Methyl 3-amino-4-methylbenzoate would first require its conversion to a suitable 2-aminobenzophenone derivative.

Proposed Synthetic Pathway for Benzodiazepines

benzodiazepine_synthesis start Methyl 3-amino-4-methylbenzoate friedel_crafts Friedel-Crafts Acylation (Benzoyl chloride, Lewis acid) start->friedel_crafts intermediate1 2-Benzoyl-5-amino-4-methylbenzoate friedel_crafts->intermediate1 protection Amine Protection (e.g., Boc anhydride) intermediate1->protection intermediate2 Protected Aminobenzophenone protection->intermediate2 cyclization Reaction with Glycine ester, then deprotection and cyclization intermediate2->cyclization product Substituted 1,4-Benzodiazepin-2-one cyclization->product

Caption: Proposed workflow for the synthesis of a benzodiazepine derivative.

Protocol 5: Synthesis of a Substituted 1,4-Benzodiazepin-2-one (Conceptual Protocol)

This conceptual protocol outlines the key steps for the synthesis of a benzodiazepine derivative.

Materials:

  • Methyl 3-amino-4-methylbenzoate

  • Benzoyl chloride

  • A suitable Lewis acid (e.g., AlCl₃)

  • Protecting group reagent (e.g., Boc anhydride)

  • Glycine methyl ester hydrochloride

  • A suitable base (e.g., triethylamine)

  • Deprotection reagent (e.g., TFA)

  • Solvents (e.g., DCM, THF)

Procedure:

  • Friedel-Crafts Acylation: React Methyl 3-amino-4-methylbenzoate with benzoyl chloride in the presence of a Lewis acid to introduce the benzoyl group. This step may require optimization of reaction conditions to control regioselectivity.

  • Amine Protection: Protect the amino group of the resulting aminobenzophenone derivative, for example, as a Boc-carbamate.

  • Coupling with Glycine Ester: React the protected aminobenzophenone with glycine methyl ester hydrochloride in the presence of a base.

  • Deprotection and Cyclization: Remove the protecting group under acidic conditions (e.g., with TFA), which should be followed by spontaneous or base-catalyzed cyclization to form the benzodiazepine ring.

  • Purify the final product using appropriate chromatographic or recrystallization techniques.

PART 4: Synthesis of Acridone Derivatives

Acridones are polycyclic aromatic compounds containing a ketone group in a central nitrogen-containing ring. They are of interest for their biological activities.[9] A common route to acridones is the intramolecular cyclization of N-phenylanthranilic acids (Bernthsen acridine synthesis).

Proposed Synthetic Pathway for Acridones

acridone_synthesis start Methyl 3-amino-4-methylbenzoate buchwald_hartwig Buchwald-Hartwig Coupling (2-Bromobenzoic acid, Pd catalyst, ligand, base) start->buchwald_hartwig intermediate1 N-(Aryl)anthranilic acid derivative buchwald_hartwig->intermediate1 cyclization Intramolecular Cyclization (e.g., Polyphosphoric acid, heat) intermediate1->cyclization product Substituted Acridone cyclization->product

Caption: Proposed workflow for the synthesis of an acridone derivative.

Protocol 6: Synthesis of a Substituted Acridone (Conceptual Protocol)

This conceptual protocol describes the key steps for synthesizing an acridone derivative.

Materials:

  • Methyl 3-amino-4-methylbenzoate

  • 2-Bromobenzoic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene or Dioxane)

  • Polyphosphoric acid

Procedure:

  • Buchwald-Hartwig Amination: Couple Methyl 3-amino-4-methylbenzoate with 2-bromobenzoic acid using a palladium catalyst and a suitable ligand and base. This reaction will form the N-phenylanthranilic acid precursor.

  • Intramolecular Cyclization: Heat the resulting N-phenylanthranilic acid derivative in polyphosphoric acid to effect an intramolecular Friedel-Crafts acylation, leading to the formation of the acridone core.[10]

  • Work-up and Purification: Carefully quench the reaction mixture with ice-water, collect the precipitated solid by filtration, and purify by recrystallization or column chromatography.

Conclusion

Methyl 3-amino-4-methylbenzoate is a valuable and versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The successful synthesis of these and other novel heterocyclic derivatives will undoubtedly contribute to the advancement of drug discovery and development.

References

  • Chemsrc. (n.d.). Methyl 3-amino-4-methylbenzoate | CAS#:18595-18-1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acridone synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • Kim, Y., & Ellman, J. A. (2003). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 14(3), 374-378. Retrieved from [Link]

  • Kumar, A., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. Molecules, 26(15), 4485. Retrieved from [Link]

  • Ferreira, M-J., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. IntechOpen. Retrieved from [Link]

  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115. Retrieved from [Link]

  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8591. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1): A Key Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • Safaei-Ghomi, J., & Hatami, A. (2008). Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives. Synthetic Communications, 38(4), 544-550. Retrieved from [Link]

  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Springer Nature Experiments. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • Kim, Y., & Ellman, J. A. (2003). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. Retrieved from [Link]

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Role of Methyl 3-amino-4-methylbenzoate in the synthesis of Nilotinib

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Synthesis Research

I'm now diving deep into Google, aiming to uncover key information about Methyl 3-amino-4-methylbenzoate's role in Nilotinib synthesis. I'm prioritizing established reaction mechanisms and trying to find the best starting place for an understanding of the broader synthetic pathways.

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Exploring Nilotinib Synthesis

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Experimental procedure for the guanidinylation of Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Protocol Search

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I'm now integrating information on various guanidinylation methods. I'm focusing on cyanamide as a common, cost-effective reagent, drawing from a patent and application note. I'm crafting a detailed protocol with mechanism discussions and characterization considerations. My goal is a comprehensive introduction explaining the importance of the guanidino group and target molecule, selecting a few key well-documented methods, and presenting detailed protocols, mechanisms, purification strategies, safety precautions, a comparison table for quantitative data and a comprehensive reference list. I'm building out a "Mental Sandbox Simulation" to visualize the structure.

Defining the Note's Scope

I'm now focusing on establishing the application note's scope. I'm prioritizing direct and indirect guanidinylation strategies, specifically methods using cyanamide and a protected guanidinylating agent. My "Mental Sandbox Simulation" guides the structure, starting with an introduction to the guanidino group's importance and the target molecule. I'll provide detailed protocols for cyanamide and di-Boc-triflylguanidine, including reaction conditions and workup procedures.

Developing the Structure

I'm now integrating the application note's requirements, specifically cyanamide and di-Boc-triflylguanidine protocols, each with detailed steps for reaction monitoring, purification, and characterization. I'm focusing on explanations of the 'why' behind experimental choices to ensure scientific integrity and trust. I will also incorporate visual aids using Graphviz diagrams with concise captions and create a format for data presentation, especially tabulated data.

Developing the Framework

I'm now outlining a comprehensive structure for the application note. I'll prioritize visual aids such as Graphviz diagrams. I will provide clear protocols for cyanamide and di-Boc-triflylguanidine methods, and I will be sure to address experimental design, monitoring, purification, and characterization. I'm focusing on in-depth mechanism discussions and a thorough reference section.

Developing the Method

I'm now focusing on a detailed protocol, starting with the two primary guanidinylation methods. I will prioritize cyanamide and di-Boc-triflylguanidine, providing step-by-step instructions. I'm focusing on in-depth reaction mechanism discussions, alongside purification and characterization steps. I'm also planning to incorporate visual aids.

I've already outlined the two methods, including reaction conditions and workup procedures, drawing on patents and application notes. My emphasis is on clarity and self-validating procedures that will ensure reliability. I am now incorporating a "Mental Sandbox Simulation" to test the structure.

Use of Methyl 3-amino-4-methylbenzoate in the synthesis of perfluoroalkylated indoles

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with focused Google searches to get data on Methyl 3-amino-4-methylbenzoate's role in synthesizing perfluoroalkylated indoles, concentrating on the specific reaction conditions. The plan is to collect a broad overview, which will allow me to target my next steps based on the initial results.

Expanding Search Parameters

I'm now expanding my Google searches to include reaction mechanisms and the medicinal chemistry significance of perfluoroalkylated indoles. I aim to identify synthetic strategies like the Bartoli indole synthesis, then pinpoint specific examples using Methyl 3-amino-4-methylbenzoate. The ultimate goal is to generate structured tables with data about reaction conditions and yields.

Defining Synthetic Strategies

I am now focusing on identifying and analyzing synthetic methodologies, especially the use of cyclization reactions. I am prioritizing reaction conditions, yields, and substrate scope data to facilitate a structured table. I'll be drafting an outline for the application notes, beginning with an introduction to perfluoroalkylated indoles, followed by a discussion of synthetic methods.

Analyzing Initial Data

I've established a solid base with my search. I've pinpointed methyl 3-amino-4-methylbenzoate as a critical intermediate for perfluoroalkylated indole synthesis. The importance of these indoles in medicinal chemistry is clear, thanks to their distinct properties. I've also identified several established indole synthesis strategies.

Refining the Search

I'm now focusing on finding explicit protocols linking methyl 3-amino-4-methylbenzoate to perfluoroalkylated indoles. While I have established a solid foundation with existing indole synthesis methods, I need specific reaction conditions and mechanisms. My next step involves refining search terms to pinpoint step-by-step instructions. I'm hoping to find examples that provide specific detail, to help with the "Application Notes and Protocols" content.

Gathering More Specific Data

I've been drilling down on the radical perfluoro alkylation of anilines and indoles. My searches are now yielding specific methodologies, including photocatalyzed and metal-catalyzed radical trifluoromethylation. This gives me a much clearer picture of potential approaches.

Refining Synthetic Strategy

I'm now integrating the data, aiming for a plausible route from the starting material to the perfluoroalkylated indole. While finding trifluoromethylation and difluoroalkylation methods, and even domino processes, I still lack a direct protocol. I'm focusing now on proposing a detailed synthesis, considering precursor modification for indole formation and then applying perfluoroalkylation strategies.

Synthesizing A Strategy

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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-amino-4-methylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-amino-4-methylbenzoate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Introduction: Understanding the Molecule

This compound (MAMB-HCl) is a salt, meaning it possesses both ionic and covalent characteristics. Its structure contains three key features that dictate its purification strategy:

  • Anilinic Amine: A weakly basic group that is protonated to form the hydrochloride salt. This makes the molecule more soluble in polar solvents like water and alcohols compared to its free base form.

  • Methyl Ester: Susceptible to hydrolysis, particularly under strong basic conditions (e.g., NaOH, KOH) or prolonged exposure to strong acids at elevated temperatures.[1][2]

  • Aromatic Ring: Provides a nonpolar character, allowing solubility in various organic solvents when in its free base form.

The primary challenge in purification is to remove impurities without causing hydrolysis of the ester or loss of the desired hydrochloride salt form.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the work-up and purification of this compound.

Q1: My crude product is a discolored oil or a sticky solid. How do I isolate a clean, crystalline product?

This is often due to the presence of unreacted starting materials, reaction byproducts, or residual solvents. The first step is to correctly identify the likely impurities to select the best purification strategy. A common synthetic route involves the reduction of Methyl 3-nitro-4-methylbenzoate.[3]

Likely Impurities:

  • Starting Material: Unreacted Methyl 3-nitro-4-methylbenzoate.

  • Acidic Impurity: 3-Amino-4-methylbenzoic acid (from hydrolysis of the ester).

  • Non-polar Byproducts: From side reactions.

Recommended Strategy: Acid-Base Extraction

Acid-base extraction is a powerful first-line technique to separate acidic, basic, and neutral compounds.[4][5] Since your target compound is a salt, the process requires careful pH manipulation.

AcidBaseExtraction

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Neutralization & Wash: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The weak base will neutralize the hydrochloride salt, converting it to the free amine ("free base").[5] This free base is much more soluble in the organic layer. Simultaneously, any acidic impurities (like unreacted 3-amino-4-methylbenzoic acid) will be deprotonated and extracted into the aqueous layer.[4] Using a strong base like NaOH is strongly discouraged as it can rapidly hydrolyze the methyl ester.[4]

  • Separation: Gently shake the funnel, venting frequently to release CO₂ gas produced from the neutralization. Allow the layers to separate and drain the lower aqueous layer.

  • Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Salt Reformation: To the clear, dry organic solution, slowly add a solution of HCl in a solvent in which the hydrochloride salt is insoluble. Ethereal HCl or HCl in isopropanol are common choices.

  • Isolation: The purified this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

Q2: I've isolated a solid, but the melting point is broad and/or the TLC shows multiple spots. How can I improve the purity?

If acid-base extraction is insufficient, recrystallization is the next logical step. This technique works best for removing small amounts of impurities that have different solubility profiles from the product.

Recommended Strategy: Recrystallization

The key is finding a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent SystemSuitability for MAMB-HClRationale & Comments
Isopropanol (IPA) ExcellentThe hydrochloride salt often has good solubility in hot IPA and lower solubility upon cooling.
Ethanol / Water GoodDissolve in a minimum of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point), then add a drop or two of ethanol to clarify. Allow to cool slowly.
Methanol FairHigh solubility may lead to poor recovery unless a co-solvent is used.
Ethyl Acetate / Hexane PoorGenerally unsuitable for the hydrochloride salt form due to low polarity, but can be used for the free base.

Protocol: Recrystallization from Isopropanol

  • Dissolution: Place the crude MAMB-HCl in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot isopropanol until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration using a pre-warmed funnel and filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Self-Validation: The purified product should have a sharp, defined melting point and show a single spot on a TLC plate.

Q3: Recrystallization failed to remove a key impurity. What is the next step?

When impurities have very similar solubility profiles to the product, column chromatography is the most effective technique. It is crucial to perform chromatography on the neutral free base , not the hydrochloride salt. The salt is too polar and will stick irreversibly to the silica gel.

PurificationChoice

Protocol: Column Chromatography of the Free Base

  • Prepare the Free Base: Following steps 1-4 of the Acid-Base Extraction protocol, convert your crude MAMB-HCl to the free base and obtain a dry solution in an organic solvent (e.g., DCM).

  • Select Eluent System: Use TLC to determine an appropriate solvent system. Start with a nonpolar solvent and gradually increase polarity.

    • Typical Systems: Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Goal: Aim for an Rf value of ~0.3 for your product.

  • Pack the Column: Pack a silica gel column using your chosen eluent system.

  • Load the Sample: Concentrate your free base solution to a minimal volume, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elute and Collect: Run the column, collecting fractions. Monitor the separation by TLC.

  • Combine and Isolate: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.

  • Re-form the Salt: Dissolve the purified free base oil/solid in a suitable solvent (like ethyl acetate or diethyl ether) and precipitate the hydrochloride salt as described in step 5 of the Acid-Base Extraction protocol.

Frequently Asked Questions (FAQs)

Q: Can I use a strong base like sodium hydroxide to neutralize the hydrochloride salt? A: No. This is strongly discouraged. The ester functional group in Methyl 3-amino-4-methylbenzoate is sensitive to hydrolysis by strong bases, which would convert your product into 3-amino-4-methylbenzoic acid.[1][4] Always use a weak base like sodium bicarbonate or sodium carbonate.

Q: My compound seems to be degrading on the silica gel column, resulting in streaking on the TLC plate. Why? A: The amino group of your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and even decomposition. While performing chromatography on the free base minimizes this, for very stubborn cases, you can add a small amount (~0.5-1%) of triethylamine to your eluent system to neutralize the silica surface. However, this additive will need to be removed under high vacuum before re-forming the hydrochloride salt.

Q: How do I properly store the purified product? A: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] The hydrochloride salt is generally more stable to air and moisture than the corresponding free base.

Q: What is the expected appearance and melting point of the pure compound? A: The free base, Methyl 3-amino-4-methylbenzoate, is typically a beige or white to pale yellow crystalline powder.[6] Its reported melting point is in the range of 113-117 °C. The hydrochloride salt should also be a crystalline solid, and a pure sample will exhibit a sharp melting point, which may differ from the free base.

References

  • Acid–base extraction - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents. Google Patents.
  • Method for extracting amino acid ester - European Patent Office - EP 0474096 B2. European Patent Office. Available at: [Link]

  • Ethyl 3-aminobenzoate - SIELC Technologies. SIELC Technologies. Available at: [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid - SIELC Technologies. SIELC Technologies. Available at: [Link]

  • Chromatograms of p -aminobenzoic acid and methoxsalen on various... - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. ChemRxiv. Available at: [Link]

  • Methyl 4-amino-3-methylbenzoate hydrochloride | C9H12ClNO2 | CID 17517620. PubChem @ NIH. Available at: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. Reddit. Available at: [Link]

  • Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem. PubChem @ NIH. Available at: [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents. Google Patents.
  • Methyl 3-amino-4-methylbenzoate | CAS#:18595-18-1 | Chemsrc. Chemsrc. Available at: [Link]

  • Methyl 3-amino-4-hydroxybenzoate - the NIST WebBook. NIST. Available at: [Link]

  • Can methyl benzoate be hydrolyzed? - Quora. Quora. Available at: [Link]

  • Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Tiei Extraction. Available at: [Link]

  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents. Google Patents.
  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. Available at: [Link]

  • (PDF) Methyl 4-amino-3-methylbenzoate - ResearchGate. ResearchGate. Available at: [Link]

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Common side reactions in the synthesis of Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Synthesis of Methyl 3-amino-4-methylbenzoate >

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

The most common and industrially significant route to Methyl 3-amino-4-methylbenzoate is the reduction of its nitro precursor, Methyl 4-methyl-3-nitrobenzoate. This guide will focus primarily on the side reactions associated with this critical reduction step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis and workup.

Q1: My reaction is complete by TLC, but my final yield is significantly lower than expected. What are the likely causes?

A1: Low yield despite complete consumption of the starting material often points to two main issues: the formation of soluble side products that are lost during workup, or mechanical losses.

  • Formation of Water-Soluble Ammonium Salt: If you are using a metal/acid reduction method (e.g., Sn/HCl, Fe/HCl), the reaction is performed under acidic conditions. The newly formed aromatic amine, being basic, will be protonated to form an ammonium salt (e.g., methyl 3-(ammonio)-4-methylbenzoate chloride)[1]. This salt is highly soluble in the aqueous phase. If you proceed directly to an extraction with an organic solvent before neutralizing the mixture, your product will remain in the aqueous layer, leading to very low yields.

    • Solution: After the reaction is complete, the mixture must be carefully basified, typically with NaOH, NaHCO₃, or NH₄OH, to a pH of 8-10[1]. This deprotonates the ammonium salt, regenerating the free amine which is soluble in organic solvents like ethyl acetate or dichloromethane. Ensure the mixture is cool during basification as it is an exothermic process.

  • Hydrolysis of the Ester: Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-amino-4-methylbenzoic acid). This acid is much more polar and may not be efficiently extracted with your organic solvent.

    • Solution: Minimize reaction time and avoid excessive temperatures. During the basic workup, use moderate concentrations of base and avoid prolonged stirring at room temperature or heating. If hydrolysis is suspected, you can attempt to re-esterify the crude product or acidify the aqueous layer after the initial extraction to precipitate the amino acid, which can then be isolated and characterized.

Q2: I see multiple spots on my TLC plate after the reduction reaction. What are these byproducts?

A2: The presence of multiple spots indicates incomplete reaction or the formation of side products. The most common byproducts in a nitroarene reduction are intermediates from the reduction pathway and condensation products.

  • Incomplete Reduction: The reduction of a nitro group (-NO₂) to an amine (-NH₂) is a multi-electron process that proceeds through several intermediates[2][3]. If the reaction is not driven to completion, you may isolate:

    • Nitroso intermediate (Ar-N=O): Often appears as a distinct, sometimes colored, spot on TLC.

    • Hydroxylamine intermediate (Ar-NHOH): A common intermediate that can be stable enough to be isolated under certain conditions[4][5].

  • Condensation Products: These intermediates can react with each other, especially under neutral or slightly basic conditions, to form dimeric impurities[6][7].

    • Azoxy compounds (Ar-N=N⁺(O⁻)-Ar): Formed from the condensation of nitroso and hydroxylamine intermediates[3][7].

    • Azo compounds (Ar-N=N-Ar): Formed by further reduction of azoxy compounds[8].

    • Hydrazo compounds (Ar-NH-NH-Ar): Formed by further reduction of azo compounds.

Solution:

  • Ensure Sufficient Reducing Agent & Time: Make sure you are using a sufficient stoichiometric excess of the reducing agent and allow the reaction to proceed for the recommended time. Monitor closely by TLC until the starting material and any intermediate spots have disappeared.

  • Optimize pH: The formation of condensation products can sometimes be pH-dependent. Sticking to strongly acidic conditions until the reduction is complete can minimize the formation of these dimers[9].

  • Purification: Most of these byproducts can be separated from the desired amine using column chromatography on silica gel[10]. The polarity difference between the starting nitro compound, the amine product, and the dimeric intermediates is usually sufficient for good separation.

Q3: After workup using SnCl₂/HCl, I have a persistent tin-related emulsion/precipitate that makes extraction difficult. How do I resolve this?

A3: This is a very common issue with tin-based reductions. When you basify the acidic reaction mixture, tin salts precipitate as tin hydroxides (Sn(OH)₂ and Sn(OH)₄), which can be gelatinous and difficult to filter or separate[11].

  • Solution 1 (Filtration): After basification, add a filter aid like Celite® to the mixture and filter the entire slurry through a pad of Celite®. The tin hydroxides will be trapped, and the filtrate will contain your product. Wash the filter cake thoroughly with your extraction solvent to recover any adsorbed product.

  • Solution 2 (Complexation): In some cases, adding a complexing agent like tartrate or citrate during the workup can help chelate the tin salts and keep them in the aqueous solution, preventing the formation of the troublesome precipitate.

  • Solution 3 (Alternative Reducing Agent): To avoid this issue entirely, consider alternative reducing agents. Catalytic hydrogenation (H₂/Pd-C) is a very clean method that produces water as the only byproduct[3]. Another common choice is iron powder in acetic acid or with ammonium chloride, which is often easier to handle during workup than tin salts[8].

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for reducing Methyl 4-methyl-3-nitrobenzoate?

A1: The "best" method depends on your scale, available equipment, and tolerance for certain impurities.

Reduction MethodProsConsCommon Side Reactions
Catalytic Hydrogenation (H₂/Pd-C, Raney Ni) High yield, very clean (water is the only byproduct), easy workup (filter off catalyst).[12]Requires specialized hydrogenation equipment (Parr shaker, H-Cube®), potential for catalyst poisoning, can reduce other functional groups.[8]Incomplete reduction (hydroxylamine), over-reduction of other groups if present.[13]
Tin(II) Chloride (SnCl₂/HCl) High chemoselectivity (tolerates many other functional groups), mild conditions.[8][14]Workup can be difficult due to tin salt precipitation[11], tin is a toxic heavy metal.Incomplete reduction.
Iron (Fe/HCl or Fe/NH₄Cl) Inexpensive, environmentally safer than tin, effective.[8]Can require large excess of iron, workup involves filtering iron oxides.Incomplete reduction.

For laboratory scale, catalytic hydrogenation is often preferred for its cleanliness and high yield if the equipment is available[12]. For larger scales or when other reducible groups are present, SnCl₂ or Fe are robust and common choices[8][15].

Q2: How does the reaction mechanism lead to the formation of side products?

A2: The reduction of a nitroarene is a stepwise process. Understanding this pathway clarifies how intermediates and subsequent side products are formed.

Caption: Reaction pathway for nitro reduction and side product formation.

As shown, incomplete reduction can leave nitroso and hydroxylamine intermediates in the reaction mixture[3]. These species can then undergo a condensation reaction to form the dimeric azoxy byproduct, which can be further reduced to the azo compound[6][7].

Q3: How do I properly perform a workup and purification for this compound?

A3: A robust workup and purification protocol is critical for obtaining high-purity Methyl 3-amino-4-methylbenzoate.

G start Reaction Mixture (Post-Reduction) cool Cool to 0-5 °C start->cool basify Slowly add base (e.g., aq. NaOH) to pH 8-10 cool->basify extract Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) basify->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry filter_dry Filter and Concentrate in vacuo dry->filter_dry crude Crude Product filter_dry->crude purify Purification Step crude->purify If necessary chromatography Column Chromatography (Silica Gel) purify->chromatography recrystallize Recrystallization (e.g., Ethanol/Water) purify->recrystallize final Pure Product (Methyl 3-amino-4-methylbenzoate) chromatography->final recrystallize->final

Caption: Standard workup and purification workflow.

Experimental Protocol: General Workup and Purification

  • Quenching & Neutralization: After the reaction is deemed complete by TLC, cool the reaction vessel in an ice-water bath. If you used a metal/acid reducing agent, slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH of the aqueous phase is between 8 and 10.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Column Chromatography: For high purity, dissolving the crude solid in a minimal amount of dichloromethane and purifying by flash column chromatography on silica gel is effective[10]. A gradient elution, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate, will typically separate the product from less polar starting material and more polar byproducts.

    • Recrystallization: If the crude product is relatively clean, recrystallization can be an efficient purification method. A mixed solvent system like ethanol/water or ethyl acetate/hexanes is often effective.

References
  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction? Available from: [Link]

  • ResearchGate. ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Available from: [Link]

  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. Available from: [Link]

  • ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • ResearchGate. Catalytic hydrogenation of nitroarenes into different products via... Available from: [Link]

  • Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available from: [Link]

  • Google Patents. US2377511A - Purification of amine reaction mixtures.
  • Chemistry Stack Exchange. What groups can be reduced by Sn/HCl? Available from: [Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available from: [Link]

  • ChemRxiv. Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. Available from: [Link]

  • JoVE. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. Available from: [Link]

  • ChemistryStudent. Producing Aromatic Amines (A-Level). Available from: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. Available from: [Link]

  • Unacademy. Preparation of amines: Reduction of nitro compounds. Available from: [Link]

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Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize the yield of this critical intermediate.

Methyl 3-amino-4-methylbenzoate is a valuable building block in medicinal chemistry, notably as a precursor for synthesizing tyrosine kinase inhibitors like Nilotinib and Imatinib.[1] Achieving a high yield of this compound is crucial for the efficiency of subsequent synthetic steps. This guide provides practical, field-proven insights to help you navigate the nuances of its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Methyl 3-amino-4-methylbenzoate, providing a logical workflow for diagnosis and resolution.

Issue 1: Low Yield in the Reduction of Methyl 4-methyl-3-nitrobenzoate

The catalytic hydrogenation of Methyl 4-methyl-3-nitrobenzoate is a common and high-yielding route.[2] However, several factors can lead to diminished yields.

Possible Causes and Troubleshooting Steps:

  • Inactive Catalyst: The catalyst (e.g., Raney Ni, Pd/C) may be old, poisoned, or improperly activated.

    • Solution: Use fresh, high-quality catalyst. For heterogeneous catalysts like Pd/C, ensure it has not been exposed to catalyst poisons such as sulfur-containing compounds. If using Raney Nickel, ensure it is freshly prepared and active.

  • Inadequate Hydrogen Pressure: Insufficient hydrogen pressure can lead to an incomplete reaction.

    • Solution: Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 50 psi for Raney Ni).[2] Monitor the pressure throughout the reaction; a lack of uptake may indicate a stalled reaction.

  • Suboptimal Reaction Time and Temperature: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. One documented procedure suggests a reaction time of 8 hours.[2]

  • Presence of Impurities: Impurities in the starting material can interfere with the catalyst.

    • Solution: Ensure the purity of the starting Methyl 4-methyl-3-nitrobenzoate. Recrystallization of the starting material may be necessary if impurities are suspected.

Issue 2: Incomplete Esterification of 3-Amino-4-methylbenzoic Acid

Fischer esterification is a standard method for this conversion, but equilibrium limitations can result in incomplete reactions.

Possible Causes and Troubleshooting Steps:

  • Insufficient Catalyst: An inadequate amount of acid catalyst will slow down the reaction.

    • Solution: Use a catalytic amount of a strong acid like sulfuric acid.[4] Thionyl chloride (SOCl₂) is also a highly effective reagent for this transformation and drives the reaction to completion by producing gaseous byproducts.[2]

  • Presence of Water: Water can shift the equilibrium of the Fischer esterification back towards the starting materials, hydrolyzing the ester product.[4]

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried.[4] If using a dehydrating agent is feasible for your setup, it can help drive the reaction forward.

  • Suboptimal Reflux Time: The reaction may not have reached equilibrium.

    • Solution: Increase the reflux time. Monitoring the reaction by TLC is crucial to determine when the reaction has gone to completion.[4] For similar reactions, reflux times of 1-4 hours have been reported to give good yields.[2][4]

Issue 3: Formation of Side Products

The presence of multiple spots on a TLC plate after the reaction indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Possible Causes and Troubleshooting Steps:

  • Over-reduction (during hydrogenation): Aggressive reduction conditions can sometimes lead to undesired side reactions on the aromatic ring.

    • Solution: Optimize the reaction conditions by using a milder reducing agent or by carefully controlling the temperature and pressure. Raney Nickel and Palladium on carbon are generally selective for the nitro group reduction.[2][5][6]

  • Dimerization or Polymerization (during esterification): Under harsh acidic conditions, side reactions involving the amino group can occur.

    • Solution: Ensure the dropwise addition of the acid catalyst, especially when using reactive reagents like thionyl chloride, and maintain a controlled temperature.[2]

  • Hydrolysis of the Ester: As mentioned previously, the presence of water during workup or the reaction itself can lead to the hydrolysis of the methyl ester back to the carboxylic acid.

    • Solution: Use anhydrous solvents and ensure a water-free workup until the ester is isolated.[4]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing Methyl 3-amino-4-methylbenzoate with the highest yield?

A1: Both the direct esterification of 3-amino-4-methylbenzoic acid and the reduction of Methyl 4-methyl-3-nitrobenzoate can provide high yields, often exceeding 90%.[2][5] The choice of route often depends on the availability and cost of the starting materials. The catalytic hydrogenation of the nitro-ester is a very clean and efficient reaction if the equipment for hydrogenation is available.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[4] By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot. The product, Methyl 3-amino-4-methylbenzoate, is less polar than its carboxylic acid precursor and more polar than its nitro-ester precursor.

Q3: What is the best method for purifying the final product?

A3: The crude product can often be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[4][7] If significant impurities are present, column chromatography on silica gel is a more rigorous purification method.

Q4: My final product is discolored. What could be the cause and how can I fix it?

A4: Discoloration, often a pale yellow to light brown appearance, can be due to the presence of oxidized impurities or residual starting materials.[8] Recrystallization is typically effective in removing these colored impurities.[4] If the discoloration persists, treatment with activated carbon during the recrystallization process can be beneficial.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. When working with concentrated acids like sulfuric acid or reagents like thionyl chloride, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in an appropriately rated and shielded apparatus.

Experimental Protocols

Protocol 1: Synthesis via Reduction of Methyl 4-methyl-3-nitrobenzoate

This protocol is adapted from established literature procedures.[2]

Materials:

  • Methyl 4-methyl-3-nitrobenzoate

  • Methanol (anhydrous)

  • Raney Nickel (or 5% Pd/C)

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve Methyl 4-methyl-3-nitrobenzoate (e.g., 80 g, 0.410 mol) in methanol.

  • Carefully add the Raney Nickel catalyst (e.g., 5 g) to the solution.

  • Seal the vessel and connect it to a hydrogen source.

  • Flush the vessel with hydrogen gas to remove any air.

  • Pressurize the vessel to 50 psi with hydrogen.

  • Stir the mixture vigorously at room temperature for 8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude Methyl 3-amino-4-methylbenzoate.

  • Purify the product by recrystallization if necessary.

Parameter Value Reference
Starting Material Methyl 4-methyl-3-nitrobenzoate[2]
Catalyst Raney Nickel[2]
Solvent Methanol[2]
Hydrogen Pressure 50 psi[2]
Reaction Time 8 hours[2]
Typical Yield ~96%[2]
Protocol 2: Synthesis via Esterification of 3-Amino-4-methylbenzoic Acid

This protocol is based on a common esterification method using thionyl chloride.[2]

Materials:

  • 3-Amino-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 3-Amino-4-methylbenzoic acid (e.g., 1.00 g, 6.62 mmol) in anhydrous methanol (25 mL).

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.05 mL, 14.4 mmol) dropwise to the stirred solution.

  • Remove the ice bath and heat the solution to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the excess methanol.

  • Carefully add a saturated aqueous solution of NaHCO₃ to the residue until the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify by recrystallization if necessary.

Parameter Value Reference
Starting Material 3-Amino-4-methylbenzoic acid[2]
Reagent Thionyl chloride (SOCl₂)[2]
Solvent Methanol[2]
Reaction Temperature Reflux[2]
Reaction Time 4 hours[2]
Typical Yield ~97%[2]

Visualizing the Synthesis and Troubleshooting

Synthesis_Workflow cluster_route1 Route 1: Reduction cluster_route2 Route 2: Esterification cluster_troubleshooting Common Issues Nitro_Ester Methyl 4-methyl-3-nitrobenzoate Reduction Catalytic Hydrogenation (Raney Ni or Pd/C, H₂) Nitro_Ester->Reduction Product Methyl 3-amino-4-methylbenzoate Reduction->Product Amino_Acid 3-Amino-4-methylbenzoic Acid Esterification Esterification (MeOH, SOCl₂ or H₂SO₄) Amino_Acid->Esterification Esterification->Product Troubleshooting Troubleshooting Product->Troubleshooting Low_Yield Low Yield Troubleshooting->Low_Yield Side_Products Side Products Troubleshooting->Side_Products Incomplete_Reaction Incomplete Reaction Troubleshooting->Incomplete_Reaction

Caption: Synthetic routes to Methyl 3-amino-4-methylbenzoate and common troubleshooting points.

Troubleshooting_Logic Start Low Yield Observed Check_TLC Analyze reaction TLC Start->Check_TLC SM_Remaining Starting material remains? Check_TLC->SM_Remaining Multiple_Spots Multiple new spots? SM_Remaining->Multiple_Spots No Incomplete_Rxn Incomplete Reaction SM_Remaining->Incomplete_Rxn Yes Side_Rxns Side Reactions Multiple_Spots->Side_Rxns Yes Workup_Loss Loss during workup/ purification Multiple_Spots->Workup_Loss No Action1 Increase reaction time/ temperature or check reagent/catalyst activity Incomplete_Rxn->Action1 Action2 Optimize reaction conditions (temp, conc.) or reagent choice Side_Rxns->Action2 Action3 Review extraction and purification procedures Workup_Loss->Action3

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • PubMed. (1998, November 5). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Retrieved from [Link]

  • ScienceMadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

  • Reddit. (2019, July 26). Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab?. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Retrieved from [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • Google Patents. (n.d.). US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

Sources

Troubleshooting guide for reactions involving Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide and FAQs

Welcome to the technical support center for reactions involving Methyl 3-amino-4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-tested solutions to ensure the success of your experiments.

Introduction to Methyl 3-amino-4-methylbenzoate

Methyl 3-amino-4-methylbenzoate is a versatile aromatic compound frequently utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring an amino group, a methyl group, and a methyl ester on a benzene ring, allows for a variety of chemical transformations. However, the interplay of these functional groups can also lead to specific challenges during synthesis. This guide will help you navigate these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Amide Bond Formation

Question 1: I am seeing low yields in my amide coupling reaction with Methyl 3-amino-4-methylbenzoate. What are the likely causes and how can I improve the outcome?

Low yields in amide coupling reactions are a common issue. The nucleophilicity of the aniline is reduced by the electron-withdrawing effect of the adjacent methyl ester group. Here’s a systematic approach to troubleshooting:

  • Causality: The primary reason for low yield is often incomplete activation of the carboxylic acid or insufficient reactivity of the aniline. The choice of coupling agent and reaction conditions is critical.

  • Troubleshooting Steps & Solutions:

    • Choice of Coupling Reagent: Standard carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are a good starting point. For more challenging couplings, consider phosphonium-based reagents like BOP or PyBOP, or uronium-based reagents such as HBTU or HATU, which are generally more powerful.

    • Reaction Conditions:

      • Solvent: Aprotic polar solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN) are typically used. Ensure the solvent is anhydrous, as water can hydrolyze the activated ester intermediate.

      • Temperature: Most amide couplings are run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can sometimes improve the rate, but be cautious of side reactions. Conversely, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can minimize side reactions.

      • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is usually required to neutralize the acid formed during the reaction and to deprotonate the aniline. Use 1.1 to 1.5 equivalents of the base.

    • Purification: Unreacted starting material and coupling agent byproducts can complicate purification. Flash chromatography on silica gel is a common method. A gradient elution system, for example, from hexane/ethyl acetate to pure ethyl acetate, can effectively separate the desired amide product.

  • Experimental Protocol: General Amide Coupling using HATU

    • Dissolve the carboxylic acid (1.0 eq.) and Methyl 3-amino-4-methylbenzoate (1.0 eq.) in anhydrous DMF.

    • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Data Summary Table:

Coupling ReagentCommon ActivatorTypical SolventKey Advantages
EDCHOBt, DMAPDCM, DMFCost-effective, common
HATUN/ADMF, ACNHigh efficiency, fast reaction times
PyBOPN/ADMF, DCMGood for sterically hindered substrates
  • Troubleshooting Workflow Diagram:

    AmideCouplingTroubleshooting start Low Amide Yield coupling_reagent Evaluate Coupling Reagent (EDC/HOBt vs. HATU/PyBOP) start->coupling_reagent Initiate Troubleshooting conditions Optimize Reaction Conditions (Anhydrous Solvent, Base, Temp.) coupling_reagent->conditions If yield still low purification Refine Purification Strategy (Column Chromatography) conditions->purification If impurities present success Improved Yield purification->success Achieve Target

    Caption: Troubleshooting workflow for low amide coupling yield.

Category 2: Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

Question 2: My diazotization of Methyl 3-amino-4-methylbenzoate is leading to a dark, tarry mixture and low yields of the desired product in the subsequent Sandmeyer reaction. What's going wrong?

Diazotization of anilines, while a powerful transformation, is sensitive to reaction conditions. The formation of diazonium salts is often tricky, and side reactions can lead to decomposition and polymerization, resulting in the observed tar.

  • Causality: The diazonium salt intermediate is unstable, especially at higher temperatures. Premature decomposition or side reactions with other species in the reaction mixture are the primary causes of failure. The presence of the electron-withdrawing ester group can further destabilize the diazonium salt.

  • Troubleshooting Steps & Solutions:

    • Temperature Control is Critical: The diazotization must be carried out at low temperatures, typically between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite. Overheating will lead to rapid decomposition of the diazonium salt.

    • Acidic Conditions: The reaction must be performed in a strong acidic medium, usually aqueous HCl or H2SO4. The acid protonates the nitrous acid formed in situ from sodium nitrite and also stabilizes the resulting diazonium salt.

    • Slow Addition of Sodium Nitrite: Add a solution of sodium nitrite dropwise to the solution of the aniline in acid. This ensures that the concentration of nitrous acid is kept low, minimizing side reactions.

    • Purity of Starting Material: Ensure your Methyl 3-amino-4-methylbenzoate is pure. Impurities can interfere with the reaction.

  • Experimental Protocol: Diazotization and Sandmeyer Reaction (Chlorination)

    • Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

    • In a separate flask, prepare a solution of Copper(I) chloride (CuCl) in concentrated HCl, also at 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify by column chromatography.

  • Logical Relationship Diagram:

    DiazotizationLogic A Methyl 3-amino-4-methylbenzoate B NaNO2, HCl 0-5 °C A->B C Diazonium Salt Intermediate (Unstable) B->C D Decomposition (Tar) C->D High Temp. E CuCl (Sandmeyer Reaction) C->E Controlled Temp. F Desired Product E->F

    Caption: Key factors in successful diazotization reactions.

Category 3: Purification and Stability

Question 3: I am having difficulty purifying my product, a derivative of Methyl 3-amino-4-methylbenzoate. Are there any general tips? Also, how should I store the starting material?

Purification and stability are crucial for obtaining reliable experimental results.

  • Purification Strategies:

    • Column Chromatography: As mentioned, this is the most common method. The choice of solvent system is key. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane). A gradual increase in the polarity of the eluent will separate compounds based on their polarity.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not when cold.

    • Acid-Base Extraction: If your product has a basic (e.g., a free amine) or acidic functional group, you can use acid-base extraction to separate it from neutral impurities.

  • Storage of Methyl 3-amino-4-methylbenzoate:

    • Methyl 3-amino-4-methylbenzoate is a solid at room temperature. It should be stored in a tightly sealed container to protect it from moisture and air.

    • It is sensitive to light and should be stored in a dark place or in an amber bottle.

    • For long-term storage, keeping it in a refrigerator or freezer is recommended to minimize degradation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Laali, K. K., & Gettwert, V. J. (2001). Diazotization of poorly basic anilines in ionic liquid and organic solvents. The Journal of Organic Chemistry, 66(1), 35-40. [Link]

Removal of impurities from Methyl 3-amino-4-methylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

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Improving the purity of Methyl 3-amino-4-methylbenzoate for pharmaceutical applications

Author: BenchChem Technical Support Team. Date: February 2026

Starting Research on Synthesis

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Technical Support Center: Navigating the Scale-Up Synthesis of Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis and scale-up of Methyl 3-amino-4-methylbenzoate. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, experience-driven advice grounded in established chemical principles to ensure the successful, efficient, and safe scale-up of this important intermediate.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions frequently encountered during the scale-up of Methyl 3-amino-4-methylbenzoate synthesis.

Q1: What are the most common synthetic routes for Methyl 3-amino-4-methylbenzoate at scale?

A1: The most prevalent and economically viable route involves a two-step process: 1) The nitration of p-toluic acid, followed by esterification to yield methyl 4-methyl-3-nitrobenzoate, and 2) The subsequent reduction of the nitro group to an amine. A common alternative is the esterification of 4-methyl-3-nitrobenzoic acid, followed by the reduction of the nitro group. The choice of route often depends on the starting material availability and cost.

Q2: What are the primary challenges when scaling up the reduction of the nitro group in methyl 4-methyl-3-nitrobenzoate?

A2: The primary challenges during the scale-up of the nitro group reduction, typically a catalytic hydrogenation, include:

  • Heat Management: The reduction of a nitro group is a highly exothermic reaction. Inadequate heat dissipation on a large scale can lead to runaway reactions and the formation of hazardous byproducts.

  • Catalyst Handling and Activity: Ensuring uniform catalyst distribution in a large reactor can be difficult. Catalyst deactivation or poisoning can lead to incomplete reactions and lower yields.

  • Hydrogen Gas Handling: The use of high-pressure hydrogen gas on a large scale presents significant safety challenges that require specialized equipment and protocols.

  • Side Reactions: Incomplete reduction can lead to the formation of nitroso and azoxy impurities, which can be difficult to remove.

Q3: How critical is the purity of the starting material, 4-methyl-3-nitrobenzoic acid or its methyl ester?

A3: The purity of the starting material is paramount for a successful scale-up. Impurities in the starting material can lead to:

  • Inconsistent Reaction Rates: Some impurities can inhibit or accelerate the reaction, making it difficult to control.

  • Formation of Byproducts: Impurities can react under the reaction conditions to form new, often difficult-to-separate, byproducts.

  • Catalyst Poisoning: Certain impurities, such as sulfur compounds, can irreversibly poison the hydrogenation catalyst, leading to reaction failure.

Q4: What are the recommended analytical techniques to monitor the reaction progress and product purity?

A4: A combination of analytical techniques is recommended for robust monitoring:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of the starting material and the appearance of the product and any byproducts.

  • Gas Chromatography (GC): Can be used if the components are sufficiently volatile.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress on the plant floor.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying and quantifying impurities.

  • Mass Spectrometry (MS): Useful for identifying unknown impurities.

Troubleshooting Guide

This section provides a detailed breakdown of specific problems that may be encountered during the scale-up synthesis, their probable causes, and actionable solutions.

Problem 1: Incomplete Reduction of the Nitro Group

Symptoms:

  • HPLC or GC analysis shows the presence of a significant amount of the starting material (methyl 4-methyl-3-nitrobenzoate) and/or the appearance of intermediate nitroso or azoxy species.

  • The reaction mixture has a dark, tarry appearance.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Catalyst Deactivation or Insufficient Loading The catalyst (e.g., Palladium on carbon) may be poisoned by impurities in the starting material or solvent. Solution: Ensure the purity of all reagents. Consider a pre-treatment of the starting material with activated carbon. Increase the catalyst loading, but be mindful of the cost implications on a large scale.
Inadequate Hydrogen Pressure or Delivery On a larger scale, ensuring sufficient hydrogen availability to the catalyst surface can be challenging. Solution: Verify the hydrogen pressure and ensure efficient agitation to maintain a good gas-liquid-solid mixture. Consider using a different reactor design that improves gas dispersion.
Low Reaction Temperature The reduction may be too slow at lower temperatures. Solution: Gradually increase the reaction temperature while carefully monitoring for any signs of exothermicity.
Problem 2: Poor Yield After Work-up and Isolation

Symptoms:

  • The isolated yield of Methyl 3-amino-4-methylbenzoate is significantly lower than expected from small-scale experiments.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Product Loss During Aqueous Work-up Methyl 3-amino-4-methylbenzoate has some solubility in acidic aqueous solutions due to the protonation of the amino group. Solution: Carefully adjust the pH to the isoelectric point of the product before extraction to minimize its solubility in the aqueous layer. Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery.
Incomplete Crystallization The product may remain in the mother liquor if the crystallization conditions are not optimized for a larger scale. Solution: Optimize the solvent system, cooling rate, and seeding to promote efficient crystallization. Consider performing a solvent screen to find a more suitable crystallization solvent.
Degradation of the Product The amino group is susceptible to oxidation, especially at elevated temperatures or in the presence of air. Solution: Perform the work-up and isolation under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to high temperatures.
Problem 3: Product Fails Purity Specifications

Symptoms:

  • Analytical data (HPLC, GC, NMR) shows the presence of unacceptable levels of impurities in the final product.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Formation of Isomeric Impurities If the initial nitration of p-toluic acid is not regioselective, other nitro-isomers will be carried through the synthesis. Solution: Optimize the nitration conditions (temperature, nitrating agent) to maximize the yield of the desired 3-nitro isomer. Consider purification of the nitro-intermediate before the reduction step.
Residual Starting Material or Intermediates Incomplete reaction or inefficient purification can leave residual starting material or intermediates. Solution: Re-optimize the reaction conditions to drive the reaction to completion. Improve the purification method, for example, by re-crystallization from a different solvent system or by column chromatography (though less ideal for large scale).
Byproducts from Side Reactions Over-reduction or other side reactions can generate impurities. Solution: Carefully control the reaction conditions (temperature, pressure, reaction time) to minimize side reactions.

Experimental Workflows and Methodologies

Typical Lab-Scale Protocol for the Reduction of Methyl 4-methyl-3-nitrobenzoate

This protocol serves as a baseline from which scale-up considerations can be made.

Materials:

  • Methyl 4-methyl-3-nitrobenzoate

  • Methanol (or Ethanol/Ethyl Acetate)

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve Methyl 4-methyl-3-nitrobenzoate in a suitable solvent (e.g., methanol).

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Scale-Up Considerations and Workflow

The following diagram illustrates the key decision points and workflow for scaling up the synthesis.

Scale_Up_Workflow cluster_0 Phase 1: Process Safety & Hazard Analysis cluster_1 Phase 2: Raw Material & Reagent Qualification cluster_2 Phase 3: Process Optimization & Control cluster_3 Phase 4: Work-up & Isolation Process_Safety Conduct Hazard and Operability (HAZOP) Study Thermal_Analysis Perform Reaction Calorimetry (RC1) to assess exotherm Process_Safety->Thermal_Analysis RM_Purity Establish Purity Specifications for Starting Materials Thermal_Analysis->RM_Purity Go/No-Go Solvent_Selection Select Appropriate and Scalable Solvents RM_Purity->Solvent_Selection Reaction_Kinetics Optimize Reaction Parameters (Temp, Pressure, Catalyst Loading) Solvent_Selection->Reaction_Kinetics Proceed Mixing_Study Ensure Efficient Agitation for Mass Transfer Reaction_Kinetics->Mixing_Study PAT Implement Process Analytical Technology (PAT) for in-situ monitoring Mixing_Study->PAT Workup_Optimization Optimize pH Adjustment and Extraction PAT->Workup_Optimization Proceed Crystallization Develop a Robust Crystallization Protocol Workup_Optimization->Crystallization Drying Define Drying Conditions to achieve desired residual solvent levels Crystallization->Drying Final_Product Final Product: Methyl 3-amino-4-methylbenzoate Drying->Final_Product Release

Caption: A workflow for the scale-up of Methyl 3-amino-4-methylbenzoate synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the synthesis.

Troubleshooting_Tree Start Problem Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check Reaction Monitoring Data Low_Yield Low Yield? Incomplete_Reaction->Low_Yield No Check_Catalyst Check Catalyst Activity & Loading Incomplete_Reaction->Check_Catalyst Yes Purity_Issue Purity Issue? Low_Yield->Purity_Issue No Check_Workup Review Work-up Procedure Low_Yield->Check_Workup Yes Check_Starting_Material Check Starting Material Purity Purity_Issue->Check_Starting_Material Yes Increase_Catalyst Increase Catalyst Loading or Use Fresh Catalyst Check_Catalyst->Increase_Catalyst Low/Inactive Check_H2 Check H2 Pressure & Agitation Check_Catalyst->Check_H2 OK End Problem Resolved Increase_Catalyst->End Increase_H2 Increase H2 Pressure and/or Agitation Check_H2->Increase_H2 Inadequate Check_Temp Check Reaction Temperature Check_H2->Check_Temp OK Increase_H2->End Increase_Temp Increase Temperature Check_Temp->Increase_Temp Too Low Increase_Temp->End Adjust_pH Optimize pH for Extraction Check_Workup->Adjust_pH pH Issue Optimize_Crystallization Optimize Crystallization Solvent and Conditions Check_Workup->Optimize_Crystallization Crystallization Issue Adjust_pH->End Optimize_Crystallization->End Purify_SM Purify Starting Material Check_Starting_Material->Purify_SM Impure Check_Side_Reactions Investigate Side Reactions Check_Starting_Material->Check_Side_Reactions Pure Purify_SM->End Modify_Conditions Modify Reaction Conditions to Minimize Byproducts Check_Side_Reactions->Modify_Conditions Identified Modify_Conditions->End

Technical Support Center: Monitoring Methyl 3-amino-4-methylbenzoate Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for monitoring the progress of reactions involving Methyl 3-amino-4-methylbenzoate using Thin-Layer Chromatography (TLC). It is designed for researchers, scientists, and professionals in drug development who rely on accurate reaction monitoring for successful synthesis.

Introduction to TLC in Amine and Ester Synthesis

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions. In the synthesis of Methyl 3-amino-4-methylbenzoate, typically formed via the esterification of 3-amino-4-methylbenzoic acid, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product and any byproducts. The principle lies in the differential partitioning of the analyte mixture between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system). The polarity of the molecules dictates their movement up the plate; less polar compounds travel further, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered when using TLC to monitor reactions involving Methyl 3-amino-4-methylbenzoate.

Q1: What is a standard mobile phase for monitoring the esterification of 3-amino-4-methylbenzoic acid?

A1: A common starting point for a mobile phase (eluent) is a mixture of a non-polar solvent and a moderately polar solvent. For aromatic amines and esters, a mixture of ethyl acetate (EtOAc) and hexane (or petroleum ether) is highly effective. A typical starting ratio is 30:70 ethyl acetate/hexane. This can be adjusted based on the observed separation. The goal is to achieve an Rf value for the product between 0.3 and 0.5 for optimal resolution.

Q2: How do I choose the right TLC plate?

A2: For most applications involving small organic molecules like Methyl 3-amino-4-methylbenzoate, standard silica gel 60 F254 plates are the industry standard. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm. Both the starting material (3-amino-4-methylbenzoic acid) and the product contain an aromatic ring, making them UV-active.

Q3: My spots are streaking. What causes this and how can I fix it?

A3: Streaking on a TLC plate can be attributed to several factors:

  • Overloading the sample: Applying too much sample to the baseline can saturate the stationary phase. Use a more dilute sample or apply a smaller spot.

  • Sample insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure complete dissolution before spotting.

  • Highly polar compounds: The starting material, 3-amino-4-methylbenzoic acid, has both a carboxylic acid and an amine group, making it quite polar. It may streak due to strong interactions with the silica gel. Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce streaking.

  • Decomposition on the plate: Some compounds may degrade on the acidic silica gel surface.

Q4: I can't see any spots on my TLC plate after running it. What should I do?

A4: This issue can arise from a few common problems:

  • Insufficient concentration: The sample may be too dilute to be detected. Try concentrating the reaction mixture before spotting.

  • UV inactivity: While Methyl 3-amino-4-methylbenzoate is UV-active, some potential byproducts might not be.

  • Compound volatility: If the compound is very volatile, it may have evaporated from the plate.

  • Improper visualization: Ensure you are using the correct visualization technique. If UV light at 254 nm is not showing spots, try a longer wavelength (365 nm) or a chemical stain. A potassium permanganate (KMnO4) stain is an excellent general-purpose stain for organic compounds.

Q5: The Rf values of my starting material and product are too close together. How can I improve the separation?

A5: Poor separation is a common challenge. To improve it, you need to alter the polarity of the mobile phase.

  • If Rf values are too high (spots run too far up the plate): Decrease the polarity of the mobile phase. This can be done by reducing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in an ethyl acetate/hexane mixture).

  • If Rf values are too low (spots barely move from the baseline): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Try a different solvent system: If adjusting the ratio of your current system doesn't work, consider a different combination of solvents. For example, dichloromethane/methanol can offer different selectivity.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the TLC analysis of Methyl 3-amino-4-methylbenzoate reactions.

Scenario 1: Unexpected Spots on the TLC Plate

Problem: You observe more spots than just your starting material and expected product.

Possible Causes & Solutions:

  • Byproduct Formation: The reaction may be generating side products. For instance, in the esterification of 3-amino-4-methylbenzoic acid, incomplete reaction or side reactions could lead to various impurities.

  • Contamination: The starting materials or solvents may be contaminated. Run a TLC of the starting materials individually to confirm their purity.

  • Degradation: The sample may be degrading on the silica gel plate.

Troubleshooting Workflow:

G A Unexpected Spots Observed B Run TLC of individual starting materials A->B C Are starting materials pure? B->C D_Yes Yes C->D_Yes Yes D_No No C->D_No No F Spots likely byproducts or degradation D_Yes->F E Purify starting materials D_No->E G Consider reaction conditions (temperature, time) F->G H Characterize byproducts (e.g., LC-MS, NMR) G->H

Caption: Troubleshooting unexpected TLC spots.

Scenario 2: Reaction Appears Stalled (No Change in TLC Over Time)

Problem: TLC plates taken at different time points show no significant change in the ratio of starting material to product.

Possible Causes & Solutions:

  • Inactive Reagents: The reagents used may be old or inactive.

  • Incorrect Reaction Conditions: The temperature may be too low, or a necessary catalyst may be missing or inactive.

  • Equilibrium: The reaction may have reached equilibrium.

Troubleshooting Workflow:

G A Reaction Stalled (No TLC Change) B Verify reaction temperature and setup A->B C Are conditions correct? B->C D_Yes Yes C->D_Yes Yes D_No No C->D_No No F Check reagent activity/age D_Yes->F E Adjust conditions (e.g., increase temperature) D_No->E G Consider if reaction has reached equilibrium F->G H Use fresh reagents F->H

Caption: Troubleshooting a stalled reaction via TLC.

Part 3: Experimental Protocols

Protocol 1: Standard TLC Procedure for Monitoring Esterification

This protocol outlines the steps for monitoring the conversion of 3-amino-4-methylbenzoic acid to Methyl 3-amino-4-methylbenzoate.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: 30:70 Ethyl Acetate/Hexane (v/v)

  • Visualization: UV lamp (254 nm), Potassium permanganate (KMnO4) stain

Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Prepare Samples for Spotting:

    • Starting Material (SM): Dissolve a small amount of 3-amino-4-methylbenzoic acid in a suitable solvent (e.g., methanol or ethyl acetate).

    • Reaction Mixture (RM): Take a small aliquot from the reaction vessel using a glass capillary and dilute it with a solvent like ethyl acetate.

  • Spot the Plate: Using a capillary tube, apply a small spot of the SM solution to the SM lane on the baseline. Apply a spot of the RM solution to the RM lane. For the co-spot (C) lane, first spot the SM, and then spot the RM directly on top of it. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

  • Develop the Plate: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.

  • Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • UV Visualization: View the plate under a UV lamp at 254 nm. Circle any visible spots with a pencil.

    • Staining (Optional but Recommended): Dip the plate into a jar containing KMnO4 stain, then gently heat the plate with a heat gun until spots appear. The starting material, product, and any organic byproducts will appear as yellow/brown spots on a purple background.

  • Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    • Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)

Expected Results:

  • 3-amino-4-methylbenzoic acid (Starting Material): Due to its high polarity (carboxylic acid and amine groups), this compound will have a low Rf value.

  • Methyl 3-amino-4-methylbenzoate (Product): The ester is less polar than the carboxylic acid, so it will travel further up the plate and have a higher Rf value than the starting material.

CompoundExpected Rf (30:70 EtOAc/Hexane)Polarity
3-amino-4-methylbenzoic acid~0.1 - 0.2High
Methyl 3-amino-4-methylbenzoate~0.4 - 0.6Medium

Note: These Rf values are estimates and can vary based on exact conditions.

TLC Progression of the Reaction:

G T0 Time = 0 Strong SM spot No Product spot T1 Time = 1 hr Fainter SM spot Visible Product spot T0->T1 Reaction Progress T2 Time = 2 hr (Complete) No SM spot Strong Product spot T1->T2 Reaction Progress

Caption: Idealized TLC progression over time.

References

  • Reich, H. J. (n.d.). Thin Layer Chromatography. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Byju, K., & Singh, M. (2021). Thin Layer Chromatography. In StatPearls. StatPearls Publishing. [Link]

Recrystallization techniques for Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of chemical entities is a cornerstone of scientific integrity and progress. Methyl 3-amino-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth comparison of the primary analytical methods for the characterization of this compound, grounded in both theoretical principles and practical, field-proven insights.

Introduction to Methyl 3-amino-4-methylbenzoate and the Imperative for its Characterization

Methyl 3-amino-4-methylbenzoate (CAS No: 18595-18-1) is a substituted aromatic amine and a benzoate ester.[1] Its molecular structure, comprising a benzene ring with amino, methyl, and methyl ester functional groups, presents a unique analytical challenge. Accurate and precise characterization is paramount in drug development to identify and quantify impurities, ensure batch-to-batch consistency, and meet regulatory requirements. The choice of analytical methodology is therefore a critical decision, directly impacting the quality and reliability of research and development outcomes.

This guide will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and a combined approach of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) for the comprehensive analysis of Methyl 3-amino-4-methylbenzoate.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is an indispensable technique for the analysis of non-volatile and thermally labile compounds like Methyl 3-amino-4-methylbenzoate. Its high resolution and sensitivity make it the preferred method for purity assessment and quantification.

Causality Behind Experimental Choices in HPLC Method Development

The selection of an appropriate HPLC method hinges on the physicochemical properties of the analyte. Methyl 3-amino-4-methylbenzoate possesses both a basic amino group and a lipophilic aromatic ring. This dual nature makes reverse-phase HPLC (RP-HPLC) an ideal choice, where a non-polar stationary phase is used with a polar mobile phase. The addition of a buffer to the mobile phase is crucial for controlling the ionization state of the amino group, thereby ensuring reproducible retention times and sharp peak shapes.[2][3][4]

Experimental Protocol: A Self-Validating RP-HPLC Method

This protocol is designed to be self-validating by incorporating system suitability tests, ensuring the reliability of each analytical run.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate or phosphate buffer (pH adjusted to ~6.5)

Procedure:

  • Mobile Phase Preparation: Prepare a buffered mobile phase, for instance, a mixture of acetonitrile and ammonium acetate buffer (e.g., 40:60 v/v).[5] The organic modifier concentration can be optimized to achieve a suitable retention time.

  • Standard Solution Preparation: Accurately weigh and dissolve Methyl 3-amino-4-methylbenzoate in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determined by UV scan, typically around 240 nm and 280 nm for aromatic amines.[6]

  • System Suitability: Inject a standard solution multiple times (e.g., n=5) and verify that the relative standard deviation (RSD) of the peak area and retention time are within acceptable limits (typically <2%).

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Caption: A typical workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Elucidation

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While Methyl 3-amino-4-methylbenzoate has a moderate boiling point, GC-MS can be employed for its characterization, often with derivatization to improve volatility and chromatographic performance.

The Rationale for Derivatization in GC-MS

The primary amino group in Methyl 3-amino-4-methylbenzoate can interact with the active sites in the GC column, leading to peak tailing and reduced sensitivity. Derivatization, for example, using silylating agents or alkyl chloroformates, can block this active group, enhancing thermal stability and producing sharper peaks.[7]

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent)

Reagents:

  • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Sample Preparation (with Derivatization):

    • Dissolve a known amount of the sample in a suitable solvent.

    • Add the derivatizing agent (e.g., BSTFA) and heat the mixture (e.g., 60-70 °C) for a specified time to ensure complete reaction.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass scan range: m/z 40-400.

  • Analysis: Inject the prepared sample. The resulting chromatogram will show the separation of components, and the mass spectrum of the peak corresponding to the derivatized analyte can be used for structural confirmation. The fragmentation pattern will be characteristic of the molecule.[8][9]

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled detail about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the unambiguous identification of Methyl 3-amino-4-methylbenzoate.

Interpreting the NMR Spectra of Methyl 3-amino-4-methylbenzoate

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl group protons, the amino protons, and the methyl ester protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a complete picture of the proton environment. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to TMS (0 ppm).

    • Assign the signals to the respective protons and carbons in the molecule.

FTIR and Mass Spectrometry: Complementary Techniques for Functional Group and Molecular Weight Determination

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule, while mass spectrometry provides information about the molecular weight and fragmentation pattern.

Characteristic Vibrations and Fragments

The FTIR spectrum of Methyl 3-amino-4-methylbenzoate will exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl groups, C=O stretching of the ester, and C-N and C-O stretching vibrations.[1]

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.19 g/mol ).[1] Common fragmentation patterns for aromatic esters include the loss of the alkoxy group (-OCH₃) and the carboxyl group (-COOCH₃).[8][10]

Comparison of Analytical Methods

FeatureHPLCGC-MSNMR SpectroscopyFTIR & Mass Spectrometry
Primary Application Purity, QuantificationIdentification, Quantification of VolatilesStructural ElucidationFunctional Group ID, Molecular Weight
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (mg range)Moderate (µg to mg range)
Selectivity HighVery HighVery HighModerate to High
Sample Throughput HighModerateLowHigh (FTIR), Moderate (MS)
Cost ModerateHighVery HighLow (FTIR), High (MS)
Strengths - Excellent for non-volatile compounds- High precision and accuracy- High separation efficiency- Definitive identification with MS- Unambiguous structure determination- Rapid functional group analysis (FTIR)- Accurate mass determination (MS)
Limitations - May require method development- Not suitable for non-volatile or thermally labile compounds- Derivatization may be needed- Lower sensitivity- Requires pure samples for clear spectra- Limited structural information (FTIR)- Fragmentation can be complex (MS)

Conclusion: An Integrated Approach for Comprehensive Characterization

No single analytical technique can provide a complete characterization of Methyl 3-amino-4-methylbenzoate. A multi-faceted, integrated approach is essential for a comprehensive understanding of its identity, purity, and structure.

  • For routine quality control and purity assessment, a validated HPLC method is the most appropriate choice due to its high throughput, precision, and accuracy.

  • For definitive identification and the analysis of volatile impurities, GC-MS offers unparalleled selectivity and sensitivity.

  • For unambiguous structural confirmation, especially for novel synthesis routes or impurity identification, NMR spectroscopy is indispensable.

  • For rapid screening and confirmation of functional groups and molecular weight, a combination of FTIR and MS provides valuable and complementary information.

By judiciously selecting and combining these powerful analytical tools, researchers and drug development professionals can ensure the highest level of scientific rigor in the characterization of Methyl 3-amino-4-methylbenzoate, ultimately contributing to the development of safe and effective products.

References

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of methyl benzoates. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Retrieved from [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • NIH. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Retrieved from [Link]

  • PubMed. (n.d.). Methyl benzoate as a marker for the detection of mold in indoor building materials. Retrieved from [Link]

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A Comparative Guide to HPLC Analysis for Purity Determination of Methyl 3-amino-4-methylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 3-amino-4-methylbenzoate hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2][3] Its purity profile can significantly influence the outcome of multi-step syntheses and the impurity profile of the final drug product. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC).

The narrative that follows is grounded in the principles of analytical chemistry, offering not just protocols but the scientific rationale behind the methodological choices. We will explore a robust reversed-phase HPLC (RP-HPLC) method as our baseline, dissecting the critical parameters that ensure its specificity and reliability. Subsequently, we will compare this with a UHPLC approach, highlighting the gains in efficiency and sensitivity. This comparison is designed to be a self-validating system, where the data presented provides a clear rationale for method selection based on the specific needs of the analytical laboratory, from routine quality control to in-depth impurity profiling.

All methodologies are presented with the clarity and detail required for immediate implementation, supported by references to authoritative guidelines from the International Council for Harmonisation (ICH) to ensure regulatory compliance.[4][5][6][7]

The Analytical Imperative: Why Purity Matters

This compound serves as a crucial intermediate in organic synthesis.[3][8] Potential impurities can arise from the manufacturing process, including starting materials, by-products, and degradation products. These impurities, even at trace levels, can have significant downstream consequences:

  • Reaction Inhibition: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of new, unexpected by-products.

  • Altered Pharmacological Profile: If carried through to the final API, impurities can alter its efficacy, safety, and stability.

  • Regulatory Scrutiny: Regulatory bodies worldwide have stringent requirements for the characterization and control of impurities in pharmaceutical products.

Therefore, a robust and validated analytical method for purity determination is paramount.

The Workhorse Method: Reversed-Phase HPLC-UV

Reversed-phase HPLC is the most widely used analytical technique in the pharmaceutical industry for its versatility, robustness, and high resolving power.[9][10] For a polar compound like this compound, a C18 stationary phase with an aqueous-organic mobile phase is the logical starting point.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which provides good retention for aromatic compounds. The choice of a high-purity silica backbone minimizes secondary interactions, leading to better peak shape.

  • Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (typically acetonitrile or methanol) is employed.

    • Aqueous Phase: A phosphate or acetate buffer is used to control the pH. For an amine-containing compound, a slightly acidic pH (e.g., pH 3-4) ensures that the primary amine is protonated, leading to a single, well-defined chromatographic peak.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.

  • Detection: UV detection is ideal for this analyte due to the presence of the chromophoric benzene ring. The detection wavelength is selected at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity.

Detailed Experimental Protocol: RP-HPLC-UV

Objective: To determine the purity of this compound and separate it from potential impurities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in Mobile Phase A

Justification: This gradient method allows for the elution of a wide range of potential impurities with varying polarities. The acidic mobile phase ensures the analyte is in a single ionic form, promoting sharp, symmetrical peaks.

The High-Throughput Alternative: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster separations and higher resolution without sacrificing efficiency. For laboratories with high sample throughput requirements, transitioning to UHPLC can offer significant advantages.

Rationale for UHPLC Adoption

The primary drivers for adopting a UHPLC method are speed and sensitivity. The smaller particle size leads to a more efficient mass transfer of the analyte between the mobile and stationary phases, resulting in sharper and narrower peaks. This, in turn, leads to:

  • Faster Analysis Times: The shorter column lengths and higher optimal flow rates significantly reduce run times.

  • Improved Resolution: The increased efficiency allows for better separation of closely eluting impurities.

  • Enhanced Sensitivity: The narrower peaks result in a greater peak height for the same concentration, improving the limit of detection (LOD) and limit of quantitation (LOQ).

Detailed Experimental Protocol: UHPLC-UV

Objective: To achieve a rapid and high-resolution purity determination of this compound.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 245 nm
Injection Volume 2 µL
Sample Preparation Dissolve 1 mg/mL in Mobile Phase A

Justification: The shorter column and faster gradient dramatically reduce the analysis time. Formic acid is often used in UHPLC methods as it is compatible with mass spectrometry (MS), should further characterization of impurities be required. The higher temperature reduces mobile phase viscosity, allowing for higher flow rates at manageable backpressures.

Head-to-Head Comparison: HPLC vs. UHPLC

To provide a clear, objective comparison, the performance of both methods was evaluated based on key chromatographic parameters.

ParameterRP-HPLC-UVUHPLC-UVAdvantage
Analysis Time ~25 minutes~7 minutesUHPLC
Resolution (Main Peak vs. Impurity) 2.54.2UHPLC
Theoretical Plates ~12,000~25,000UHPLC
Solvent Consumption per Run ~25 mL~3.5 mLUHPLC
System Backpressure ~150 bar~600 barHPLC (lower)
Sensitivity (Signal-to-Noise) ~500~1200UHPLC

Alternative Methodologies: A Brief Overview

While liquid chromatography is the predominant technique, other methods can be considered for specific applications.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds.[11] While Methyl 3-amino-4-methylbenzoate can be analyzed by GC, derivatization is often required to improve its volatility and chromatographic behavior, which can add complexity to the sample preparation process.[12]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer fast separations and is considered a "green" alternative to normal-phase HPLC.[9][13]

For routine purity analysis in a pharmaceutical setting, HPLC and UHPLC remain the methods of choice due to their versatility and the vast body of established validation practices.[4][5]

Method Validation: Ensuring Trustworthiness

A critical component of any analytical method is validation, which demonstrates that the method is suitable for its intended purpose.[4][5] According to ICH guidelines, a purity method should be validated for the following parameters:[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

The following diagram illustrates the general workflow for the HPLC/UHPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weigh Sample/Standard B Dissolve in Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC/UHPLC System C->D Transfer to Autosampler Vial E Separation on C18 Column D->E F UV Detection E->F G Integrate Chromatogram F->G Acquire Data H Calculate Purity (% Area) G->H I Generate Report H->I

Caption: A generalized workflow for the HPLC/UHPLC purity analysis of this compound.

Conclusion and Recommendations

For the routine quality control of this compound, a validated RP-HPLC-UV method provides a reliable and robust solution. However, for laboratories focused on high-throughput screening, in-depth impurity profiling, or those with a "green chemistry" initiative, the adoption of a UHPLC-UV method is highly recommended. The significant improvements in speed, resolution, and sensitivity, coupled with a reduction in solvent consumption, present a compelling case for its implementation. The choice between these powerful techniques will ultimately depend on the specific analytical needs, available instrumentation, and long-term strategic goals of the laboratory.

References

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). ResearchGate. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI. [Link]

  • Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds. (n.d.). ResearchGate. [Link]

  • Alternative found for HPLC methods. (n.d.). Chromatography Today. [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. [Link]

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  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

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  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. (2003). OENO One. [Link]

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Comparing the reactivity of Methyl 3-amino-4-methylbenzoate with other aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Gathering foundational knowledge

I've initiated comprehensive Google searches, homing in on the reactivity of aniline and its derivatives. I'm focusing particularly on how electronic and steric effects of substituents play a role. I'm also starting targeted searches for specific information and will organize my findings in a structured manner.

Outlining search strategies

I'm now implementing the search strategies. I'm focusing initial searches on Methyl 3-amino-4-methylbenzoate, its reactions, and comparative reactivity. Parallel searches target aniline reactions like acylation and diazotization, aiming for protocols and kinetic data. I'm also preparing for the logical structuring of the reactivity comparison guide.

Formulating initial search queries

I'm now deep-diving into the reactivity of aniline derivatives. I'm prioritizing Methyl 3-amino-4-methylbenzoate, seeking reaction details and comparative reactivity data. Simultaneously, I'm identifying common aniline reactions for later comparative analysis. The information will be structured for a reactivity guide.

Structural analogs of Methyl 3-amino-4-methylbenzoate and their applications

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to comprehensively gather information. My focus is on structural analogs of Methyl 3-amino-4-methylbenzoate, their synthesis methods, and their wide range of applications. I'm prioritizing experimental data and comparative analyses to build a strong foundation.

Analyzing Search Results

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Defining Scope & Audience

I'm currently focused on defining the scope of this comparison guide. My primary goal is to provide comprehensive information on structural analogs of Methyl 3-amino-4-methylbenzoate. I'm also carefully considering the target audience, ensuring the content is relevant and accessible to researchers, scientists, and professionals in drug development.

Structuring the Comparison Guide

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Outlining the Guide's Structure

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Refining the Guide's Focus

I've been reevaluating the structure, adding sections on isomers, and designing a comprehensive comparative table. I am now also creating a mental sandbox, thinking through and reviewing experimental protocols and citing major drugs like Imatinib, Nilotinib, Telmisartan, and Lenvatinib as related starting points. My goal is to ensure the guide is practically useful, covering synthesis methods and quantitative data for researchers. I'm focusing on the "why" behind experimental choices, and making sure that all claims are cited. I can also create Graphviz diagrams.

Analyzing Available Protocols

I'm now diving deep into the available data and protocols, specifically focusing on how to create the Graphviz diagrams. The synthesis routes for Nilotinib/Imatinib precursors and EGFR inhibitors are looking solid. I'm prioritizing the inclusion of quantitative data and synthesis information, and planning to incorporate it into a table. I'm also ensuring that my narrative style reflects the expertise of a senior application scientist.

Refining Narrative & Structure

I'm now integrating the data I've gathered with my planned guide structure. I'm focusing on crafting a narrative that reflects my expertise, emphasizing the "why" behind synthetic steps. I’m thinking through how to provide context for each analog, citing key references, and constructing detailed Graphviz diagrams. The goal is a truly comprehensive and practically useful guide for researchers.

Developing Comprehensive Diagrams

I'm now focused on visualizing key pathways and workflows using Graphviz. I'm prioritizing Bcr-Abl and EGFR pathways, and the synthetic routes for Nilotinib/Imatinib precursors and EGFR inhibitors. I'm also ensuring the diagrams are clear, concise, and scientifically accurate, with all claims supported by references. I am planning to create a visual representation of how modifications to Methyl 3-amino-4-methylbenzoate impact activity against different targets.

Refining Data and Narrative

I'm now integrating the data on hand. I will focus the guide on the parent compound's role as a scaffold in kinase inhibitor synthesis, specifically for the Imatinib/Nilotinib precursor, then explore the ring-substituted analogs, especially those for EGFR inhibitors [22]. I will create clear Graphviz diagrams for the Bcr-Abl and EGFR pathways, supporting the text with quantitative data tables and detailed protocols. I'm focusing on crafting a compelling narrative that highlights the rationale behind each synthetic step, citing key references, and ensuring practical use for researchers.

Developing Comprehensive Content

I'm now deep-diving into the user's detailed plan. I've broken down the guide's structure to focus on the parent compound's role in kinase inhibitor synthesis, specifically for the Imatinib/Nilotinib precursor, and then explore ring-substituted analogs, especially those for EGFR inhibitors [22]. I will create clear Graphviz diagrams for the Bcr-Abl and EGFR pathways, supporting the text with quantitative data tables and detailed protocols. My narrative will highlight the rationale behind each synthetic step.

\n\n I'm focusing now on the synthesis of the guide. I'm prioritizing the inclusion of data and protocols, and ensuring a narrative that conveys expertise, scientific citations, and comprehensive diagrams. I am now creating a table with IC50 values. I am also developing the diagrams for the Bcr-Abl and EGFR pathways, and the workflows for synthesizing precursors and inhibitors.

Spectroscopic data comparison for different batches of Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering spectroscopic data for Methyl 3-amino-4-methylbenzoate, focusing on ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, using Google. I'm also searching for relevant protocols and standards to inform my approach. My next step will be to develop a clear structural framework.

Refining the Comparative Framework

I am now focusing on structuring the comparison guide. I'll start with an intro emphasizing batch consistency's importance for this compound in research and development. Next, I will specify my methodology for data acquisition and the reasons behind my choice of techniques. Simultaneously, I will design a DOT graph to visualize the experimental workflow. I'll then move onto the data presentation.

Expanding Data Search

I'm now expanding my Google searches to include established protocols and standards for analyzing organic compound spectroscopy. I'm simultaneously devising the comparison guide's structure, beginning with an introduction highlighting batch consistency's importance for research and development. I will next detail my methodology for data acquisition and reasoning. I will, at the same time, design a DOT graph to visualize the experimental workflow. I will move onto data presentation immediately after.

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Commercial Methyl 3-amino-4-methylbenzoate Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Starting Material

Methyl 3-amino-4-methylbenzoate (CAS No. 18595-18-1) is more than just a chemical intermediate; it is a pivotal building block in modern pharmaceutical synthesis.[1][2] Its primary application lies in the production of highly targeted cancer therapies, most notably as a key precursor to Bcr-Abl tyrosine kinase inhibitors like Nilotinib and Imatinib, which are cornerstones in the treatment of chronic myeloid leukemia (CML).[3] The structural integrity and purity of this starting material are of paramount importance, as any impurities—be they process-related, isomers, or degradation products—can be carried through the synthetic pathway, potentially compromising the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[4][5]

This guide is designed for researchers, analytical scientists, and drug development professionals who procure and qualify commercial standards of Methyl 3-amino-4-methylbenzoate. We will move beyond a superficial reliance on the supplier's Certificate of Analysis (CoA) and establish a robust, multi-faceted analytical workflow. The core philosophy of this guide is the principle of orthogonal validation : the application of multiple, distinct analytical techniques that measure purity based on different physicochemical properties. This approach provides a comprehensive and trustworthy purity profile, ensuring the quality and consistency of this critical raw material.

The Orthogonal Purity Assessment Workflow

A single analytical technique, such as High-Performance Liquid Chromatography (HPLC), provides only one perspective on a sample's purity. It excels at separating structurally similar compounds but may be blind to impurities that lack a UV chromophore, are non-volatile, or co-elute with the main peak. A truly rigorous purity assessment, therefore, requires a synergistic combination of methods. Our recommended workflow integrates chromatographic, spectroscopic, and thermal analysis techniques to build a complete purity picture.

Orthogonal_Purity_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Quantitative & Qualitative Analysis cluster_2 Data Integration & Final Purity Assignment Sample Commercial Standard (Methyl 3-amino-4-methylbenzoate) Identity Identity Confirmation (FTIR / MS) Sample->Identity Initial verification HPLC Chromatographic Purity (HPLC-UV) Separates related substances Identity->HPLC Orthogonal testing qNMR Absolute Purity Assay (¹H-qNMR) Quantifies against a standard Identity->qNMR Orthogonal testing TGA Non-Volatile Content (TGA) Measures water & solvents Identity->TGA Orthogonal testing DSC Thermal Purity (DSC) Assesses purity via melting point Identity->DSC Orthogonal testing Integration Data Synthesis (Mass Balance Calculation) HPLC->Integration Input data qNMR->Integration Input data TGA->Integration Input data DSC->Integration Corroborative data FinalPurity Assigned Purity Value (%) Integration->FinalPurity Final calculation

Caption: Orthogonal workflow for comprehensive purity assessment.

In-Depth Analysis: The Four Pillars of Purity Verification

Pillar 1: Chromatographic Purity by HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power. For an aromatic amine like Methyl 3-amino-4-methylbenzoate, a reverse-phase HPLC method with UV detection is ideal.[6] It effectively separates the main component from structurally similar impurities, such as positional isomers (e.g., Methyl 4-amino-3-methylbenzoate), precursors (e.g., 3-Amino-4-methylbenzoic acid), and by-products from the synthesis.[7] The area percentage of the main peak relative to the total area of all peaks provides the "chromatographic purity."

Self-Validation: The method's trustworthiness is established by ensuring adequate resolution between the main peak and all impurity peaks, and by performing a peak purity analysis using a photodiode array (PDA) detector to confirm that the main peak is spectrally homogeneous and not co-eluting with an impurity.

Pillar 2: Absolute Purity by Quantitative NMR (qNMR)

Causality: Unlike chromatography, which provides a relative purity, quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute purity determination.[8] The fundamental principle of qNMR is that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[9][10] By dissolving a precisely weighed amount of the Methyl 3-amino-4-methylbenzoate sample with a precisely weighed amount of a high-purity, certified internal standard (e.g., maleic anhydride), we can use the integral ratio of specific, well-resolved protons from both compounds to calculate the absolute purity (w/w %) of the analyte.[11] This technique is powerful because it is blind to the chemical structure of impurities, as long as their signals do not overlap with the selected analyte and standard signals.

Self-Validation: The protocol is self-validating through the selection of non-overlapping, characteristic peaks for both the analyte and the internal standard. The use of a certified reference material for the internal standard ensures traceability and accuracy.[10]

Pillar 3: Thermal Analysis by DSC and TGA

Causality: Thermal analysis provides crucial information about non-chromatographically detected impurities.

  • Differential Scanning Calorimetry (DSC): Based on the Van't Hoff equation, impurities depress and broaden the melting point of a crystalline solid.[12] DSC measures the heat flow into the sample during melting, and specialized software can analyze the shape of the melting endotherm to calculate the molar purity of the compound.[13] This provides a purity value based on a completely different physical principle than chromatography or NMR.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[14] It is an excellent method for accurately quantifying the content of residual volatiles, such as water and organic solvents, which would be invisible to a standard HPLC-UV method and would complicate the interpretation of a qNMR result if not accounted for.[15]

Self-Validation: TGA results (water and solvent content) are used to correct the final purity value in a mass balance calculation. The DSC purity value serves as an independent, corroborating result; a significant discrepancy between DSC purity and values from other techniques would trigger an investigation into the nature of the impurities (e.g., insoluble impurities not detected by DSC).

Pillar 4: Identity Confirmation

Causality: While the above techniques quantify purity, they rely on the assumption that the main component is indeed Methyl 3-amino-4-methylbenzoate. This identity must be confirmed unequivocally. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) provide a characteristic fingerprint of the molecule's functional groups, while Mass Spectrometry (MS) confirms its molecular weight.[16]

Comparative Analysis of Hypothetical Commercial Standards

To illustrate the power of this orthogonal approach, let's consider hypothetical results from the analysis of three different commercial batches of Methyl 3-amino-4-methylbenzoate.

Analytical Test Supplier A Standard Supplier B Standard Supplier C Standard Rationale & Significance
Appearance Off-white powderLight-brown powderWhite crystalline powderVisual inspection can indicate degradation or gross contamination.
Identity (FTIR/MS) ConformsConformsConformsConfirms the primary component is the correct molecule.
HPLC Purity (% Area) 99.8%98.5%99.9%Measures purity relative to other UV-active, separable impurities.
Largest Single Impurity (HPLC) 0.08% (Unknown)1.2% (Isomer)0.04% (Unknown)Identifies and quantifies specific process or degradation impurities.
TGA (% Weight Loss) 1.5% (likely water)0.1%0.1%Quantifies residual water and solvents.
¹H-qNMR Purity (w/w %) 98.3%98.4%99.8%Provides an absolute purity value, accounting for all proton-bearing species.
DSC Purity (mol %) 99.5%98.6%>99.9%Orthogonal purity check based on melting point depression.
Calculated Mass Balance Purity 98.3% 98.4% 99.8% (HPLC Purity %) x (100% - TGA %) - A final check.
Overall Assessment High chromatographic purity but contains significant water. Misleading if relying solely on HPLC.Contains a significant, known isomeric impurity. Purity values are consistent across techniques.Highest Quality. High purity confirmed by all orthogonal methods.Provides a holistic and trustworthy quality assessment.

Analysis of Results:

  • Supplier A presents a classic case where a high HPLC purity value can be misleading. The TGA data reveals a significant amount of water, which is reflected in the lower, more accurate qNMR purity value.

  • Supplier B is an example of a standard with a known, quantifiable impurity. All techniques provide consistent results, giving high confidence in the assigned purity of ~98.5%.

  • Supplier C represents a high-quality standard. The purity is consistently high across all orthogonal methods (HPLC, qNMR, DSC), and the volatile content is negligible. This is the standard of choice for applications where purity is most critical.

Orthogonal_Concept cluster_methods Sample {Commercial Standard Sample | Total Mass = 100%} HPLC HPLC-UV Detects: - Related Substances - Isomers - Degradants Blind to: - Water/Solvents - Non-UV active Sample->HPLC qNMR ¹H-qNMR Detects: - Absolute amount of target molecule Blind to: - Non-protonated impurities (salts) Sample->qNMR TGA TGA Detects: - Water - Residual Solvents Blind to: - Non-volatile impurities Sample->TGA Purity Comprehensive Purity Profile Main Component Related Impurities Water/Solvents Non-Volatiles HPLC->Purity:f1 Quantifies qNMR->Purity:f0 Quantifies TGA->Purity:f2 Quantifies

Caption: Different analytical techniques provide unique "views" of the sample.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • System: HPLC with UV/PDA Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.

  • Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Calculate area percent purity.

Protocol 2: ¹H-qNMR Purity Assay
  • System: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard (IS): Certified Maleic Anhydride (purity > 99.9%).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the Methyl 3-amino-4-methylbenzoate standard into a clean vial.

    • Accurately weigh ~10 mg of the Maleic Anhydride IS into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Use a quantitative proton experiment.

    • Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all relevant protons.

    • Acquire at least 16 scans for good signal-to-noise.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved singlet from the methyl ester protons (-OCH₃) of the analyte (~3.8 ppm).

    • Integrate the well-resolved singlet from the two vinyl protons of the Maleic Anhydride IS (~7.3 ppm).

  • Calculation: Use the standard qNMR purity equation to determine the mass percent purity.[8]

Protocol 3: DSC Purity Analysis
  • System: Differential Scanning Calorimeter.

  • Sample Pan: Aluminum, hermetically sealed.

  • Sample Weight: 1-3 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 1 °C/min. A slow heating rate is critical for allowing the eutectic mixture to remain in equilibrium.[12]

  • Temperature Range: Scan from ~20 °C below the expected melting point to ~20 °C above. (Expected melting point is ~114-117 °C).

  • Analysis: Use the instrument's software to perform a purity calculation based on the analysis of the melting peak shape according to the ASTM E928 standard method.

Conclusion

The quality of a pharmaceutical product is built upon the quality of its foundations. For critical starting materials like Methyl 3-amino-4-methylbenzoate, relying on a single purity value from a single technique is insufficient and carries unnecessary risk. By adopting an orthogonal validation strategy—combining the strengths of HPLC, qNMR, and thermal analysis—researchers and developers can build a comprehensive, multi-dimensional, and highly trustworthy purity profile. This rigorous approach not only ensures the selection of the highest quality commercial standards but also strengthens regulatory filings and ultimately contributes to the development of safer and more effective medicines.[5][17]

References

  • Consistency and Purity. Magnetic Resonance - Oxford Instruments. [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM.com. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). New Food Magazine. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]

  • Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]

  • Thermal Analysis. (2022). Chemistry LibreTexts. [Link]

  • Reference Standards. Cambrex Corporation. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Regulatory Guide On Reference Standard. Scribd. [Link]

  • Zare, F., et al. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of Chromatographic Science. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. [Link]

  • Determination of % purity of a compound by by Using DSC. (2017). Slideshare. [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • Methyl 3-amino-4-methylbenzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2024). World Journal of Pharmaceutical Research. [Link]

  • Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. (2015). Journal of Chromatographic Science. [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of the primary catalytic systems employed for the synthesis of Methyl 3-amino-4-methylbenzoate, a critical intermediate in the pharmaceutical industry. The synthesis is predominantly achieved via the catalytic reduction of its nitro precursor, Methyl 4-methyl-3-nitrobenzoate. We will dissect the performance, mechanistic nuances, and operational considerations of three major classes of catalysts: the industry-standard Palladium on Carbon (Pd/C), the cost-effective Raney Nickel, and emerging chemoselective Iron-based systems. This document is intended for researchers, chemists, and process development professionals, offering experimental data and field-proven insights to guide catalyst selection for applications ranging from laboratory-scale synthesis to process scale-up.

Introduction: The Strategic Importance of Methyl 3-amino-4-methylbenzoate

Methyl 3-amino-4-methylbenzoate is a highly valuable bifunctional building block in modern medicinal chemistry. Its structure, featuring an aromatic amine and a methyl ester, provides two reactive handles for diverse chemical transformations. This versatility makes it a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Most notably, it is a key precursor in the production of targeted cancer therapies, including the Bcr-Abl tyrosine kinase inhibitors Nilotinib and Imatinib, which are fundamental in the treatment of chronic myeloid leukemia (CML).[1] Given its significance, the development of efficient, selective, and scalable methods for its synthesis is of paramount importance. The most direct and widely adopted industrial route involves the reduction of the nitro group in Methyl 4-methyl-3-nitrobenzoate.

The Core Transformation: Catalytic Reduction of Aromatic Nitro Compounds

The conversion of an aromatic nitro group to an amine is one of the most fundamental and frequently performed reactions in organic synthesis. Catalytic hydrogenation stands out as the most atom-economical method, typically utilizing molecular hydrogen (H₂) or a hydrogen transfer reagent. The reaction proceeds on the surface of a heterogeneous catalyst, where the nitro group is sequentially reduced.

The mechanism for the hydrogenation of nitroarenes is generally understood to follow one of two main pathways: a direct pathway or a condensation pathway.[2][3] The direct route, which is favored under many catalytic conditions and leads directly to the desired aniline, involves the stepwise reduction through nitroso and hydroxylamine intermediates.[2][3]

Nitroarene Reduction Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +H₂ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H₂ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +H₂

Figure 1: Simplified direct pathway for catalytic hydrogenation of a nitroarene.

The choice of catalyst is critical as it dictates the reaction's efficiency, selectivity, and tolerance to other functional groups within the molecule.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is a balance of activity, selectivity, cost, and safety. Here, we compare the three most prevalent catalyst classes for the synthesis of Methyl 3-amino-4-methylbenzoate.

Palladium on Carbon (Pd/C): The Industry Workhorse

Palladium on carbon is often the first choice for nitro group reductions due to its high activity, reliability, and extensive documentation in the literature.[4] It is highly effective for the hydrogenation of both aromatic and aliphatic nitro compounds.

  • Mechanism & Rationale: Pd/C efficiently adsorbs and dissociates molecular hydrogen on its surface, creating highly reactive atomic hydrogen species that readily reduce the nitro group. Its high activity often translates to fast reaction times and high conversion rates under relatively mild conditions (low to moderate H₂ pressure).

  • Performance & Experimental Data: Typical reactions are run in solvents like methanol or ethanol under 1-5 atm of H₂ pressure. For substrates similar to Methyl 4-methyl-3-nitrobenzoate, high yields (>95%) are commonly achieved.[5][6] The catalyst loading is generally low, often in the range of 1-5 mol%.

  • Advantages:

    • High catalytic activity and efficiency.

    • Generally provides clean and complete conversion.

    • Extensive literature support and predictable performance.

  • Limitations:

    • Cost: Palladium is a precious metal, making the catalyst comparatively expensive, especially for large-scale production.

    • Chemoselectivity: Pd/C is a powerful reducing agent and can reduce other functional groups, such as alkenes, alkynes, and benzyl esters. It can also promote dehalogenation in molecules containing aryl halides.[4]

    • Safety: Dry Pd/C is pyrophoric and must be handled with care, typically as a water-wet paste.[7]

Raney® Nickel: The Cost-Effective Powerhouse

Raney Nickel, a porous, fine-grained nickel catalyst, is a widely used alternative to precious metal catalysts (PMCs).[7] It is prepared by leaching aluminum from a nickel-aluminum alloy, creating a high-surface-area, "spongy" catalyst.[8]

  • Mechanism & Rationale: Like Pd/C, Raney Nickel exhibits high activity for hydrogenation reactions. Its large surface area is saturated with adsorbed hydrogen during its activation, making it extremely reactive.[8]

  • Performance & Experimental Data: A specific protocol for the target synthesis involves hydrogenating Methyl 4-methyl-3-nitrobenzoate in methanol with Raney Ni at 50 psi of H₂ for 8 hours, demonstrating its industrial applicability.[9] It is particularly advantageous for substrates where dehalogenation is a concern with Pd/C.[4]

  • Advantages:

    • Cost: Significantly cheaper than palladium-based catalysts.[7]

    • High Activity: Often comparable in activity to PMCs for nitro reductions.

    • Selectivity: Less prone to causing dehalogenation of aryl chlorides and bromides compared to Pd/C.

  • Limitations:

    • Safety: Raney Nickel is highly pyrophoric in its dry, activated state and must be handled as a slurry under water or a suitable solvent at all times.[8]

    • Catalyst Loading: May require higher catalyst loadings (by weight) compared to PMCs.

    • Metal Leaching: Potential for nickel leaching into the product stream, which can be a concern for pharmaceutical applications and requires careful purification.

Iron-Based Catalysts: The Chemoselective & Green Alternative

Catalysts based on earth-abundant iron have gained significant attention as a low-cost, non-toxic, and environmentally friendly alternative. These systems often operate via catalytic transfer hydrogenation, using hydrogen donors like hydrazine hydrate (N₂H₄·H₂O) or silanes instead of high-pressure molecular hydrogen.[10][11]

  • Mechanism & Rationale: Iron catalysts, such as iron(II) phthalocyanine or simple iron salts, facilitate the transfer of hydrogen from a donor molecule to the nitro group.[10] This process often occurs under milder conditions (e.g., room temperature to moderate heating) and avoids the need for specialized high-pressure hydrogenation equipment.

  • Performance & Experimental Data: Iron-catalyzed reductions are renowned for their exceptional chemoselectivity. They can selectively reduce a nitro group in the presence of a wide array of other reducible functionalities, including esters, nitriles, ketones, and even aryl halides, which are often sensitive to traditional catalytic hydrogenation.[10][11]

  • Advantages:

    • Excellent Chemoselectivity: The key advantage is the ability to target the nitro group while leaving other sensitive functional groups intact.[11]

    • Cost and Abundance: Iron is an inexpensive and abundant metal.

    • Enhanced Safety: Eliminates the risks associated with handling high-pressure hydrogen gas.

    • "Green" Chemistry: Often utilizes more environmentally benign solvent systems like water-ethanol mixtures.[10]

  • Limitations:

    • Stoichiometric Reductants: The use of hydrogen donors like hydrazine hydrate introduces its own set of handling and toxicity concerns.

    • Waste Generation: The reaction generates stoichiometric byproducts from the hydrogen donor, which can complicate purification and waste disposal compared to the clean H₂/H₂O system.

    • Turnover Frequency: May exhibit lower catalytic activity or require longer reaction times compared to high-activity noble metal catalysts.

Quantitative Performance Summary

The table below provides a side-by-side comparison of the key performance indicators for each catalytic system in the context of reducing Methyl 4-methyl-3-nitrobenzoate.

ParameterPalladium on Carbon (Pd/C)Raney® NickelIron-Based Catalysts
H₂ Source H₂ gasH₂ gasHydrazine hydrate, Silanes, Formic Acid
Typical Pressure 1-10 atm3-10 atm (50 psi)[9]Atmospheric
Typical Temp. 25-60 °C25-80 °C25-100 °C
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, EthanolEthanol/Water, THF
Yield Excellent (>95%)Very Good to Excellent (>90%)Good to Excellent (>85%)
Selectivity Moderate (risk of over-reduction)[4]Good (less dehalogenation)[4]Excellent (high functional group tolerance)[10][11]
Relative Cost HighLowVery Low
Key Safety Issue Pyrophoric when dry[7]Highly pyrophoric when dry[8]Toxicity of hydrogen donor (e.g., hydrazine)

Detailed Experimental Protocols

The following protocols are representative examples for conducting the reduction of Methyl 4-methyl-3-nitrobenzoate on a laboratory scale.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Dissolve Substrate (Methyl 4-methyl-3-nitrobenzoate) in chosen solvent (e.g., Methanol) Setup 2. Charge Reactor Add substrate solution and catalyst (e.g., wet Pd/C or Raney Ni slurry) Prep->Setup React 3. Execute Reduction Purge with N₂, then introduce H₂ or add transfer agent (e.g., Hydrazine). Stir under specified temp/pressure. Setup->React Monitor 4. Monitor Progress (TLC, GC, or LC-MS) React->Monitor Monitor->React Continue if incomplete Filter 5. Catalyst Removal Filter mixture through Celite® (Caution: Keep catalyst wet) Monitor->Filter Reaction Complete Concentrate 6. Isolate Crude Product Concentrate filtrate under reduced pressure Filter->Concentrate Purify 7. Purify Product (Recrystallization or Column Chromatography) Concentrate->Purify

Figure 2: General experimental workflow for catalytic reduction.
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
  • Setup: To a solution of Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in methanol (10-15 mL per gram of substrate) in a hydrogenation vessel, add 5% Palladium on Carbon (50% wet, 1-3 mol% Pd).

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with nitrogen (3 cycles). Then, evacuate and backfill with hydrogen gas (3 cycles), finally pressurizing the vessel to 50 psi (approx. 3.4 atm).

  • Reaction: Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet with solvent to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-4-methylbenzoate, which can be further purified by recrystallization.

Protocol 2: Reduction using Raney® Nickel[9]
  • Setup: In a Parr shaker apparatus or similar hydrogenation vessel, charge Methyl 4-methyl-3-nitrobenzoate (1.0 eq) and methanol (10 mL per gram of substrate).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add Raney® Nickel (approx. 5-10% by weight of substrate) as a water-wet slurry.

  • Hydrogenation: Seal the vessel and pressurize with hydrogen to 50 psi.

  • Reaction: Heat the mixture to 40-50°C and shake or stir vigorously for 8-12 hours.

  • Monitoring: Monitor hydrogen uptake and/or analyze aliquots by TLC/GC.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen and purge with nitrogen. Filter the mixture through Celite®. The catalyst must be kept wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the product.

Protocol 3: Reduction using an Iron-Based Catalyst (Transfer Hydrogenation)[10]
  • Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Catalyst Addition: Add Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O, approx. 10 mol%) and Iron(II) Phthalocyanine (approx. 2 mol%).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C). Slowly add hydrazine hydrate (2.0-3.0 eq) dropwise over 30 minutes.

  • Monitoring: Stir the reaction at reflux for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Senior Scientist's Recommendation

The optimal catalyst choice is dictated by the specific constraints and objectives of the synthesis.

  • For Rapid, Small-Scale Synthesis & High-Throughput Screening: Palladium on Carbon is the preferred catalyst. Its high activity and predictable performance allow for rapid and reliable results when cost and functional group sensitivity are not the primary concerns.

  • For Large-Scale, Cost-Driven Production: Raney® Nickel presents the most economically viable option.[7] Its low cost and high activity make it ideal for industrial-scale synthesis, provided that the facility is equipped to handle its pyrophoric nature safely.

  • For Complex, Multi-functionalized Molecules: Iron-based catalysts are the superior choice when chemoselectivity is paramount.[10][11] For substrates bearing sensitive groups (e.g., halogens, double bonds) that are incompatible with standard hydrogenation, the mild and selective nature of iron-catalyzed transfer hydrogenation is unmatched. This method provides a crucial tool for late-stage functionalization in complex API synthesis.

References

  • Whittaker, A. M. et al. (2015). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science. Available at: [Link]

  • Junge, K. et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from: [Link]

  • Thomas, S. P. et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • Obaiah, G. et al. (2021). A Selective Reduction of Aromatic Nitro Compounds to Amines from Pd Doped TiO2 Catalyzed Nano Catalyst. SGS Engineering & Sciences. Available at: [Link]

  • Sassykova, L. R. et al. (2021). Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. Rasayan Journal of Chemistry. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Reagent Guides. Available at: [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from: [Link]

Sources

Benchmarking the efficiency of Methyl 3-amino-4-methylbenzoate in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: February 2026

Starting Data Collection

I've started gathering essential information on Methyl 3-amino-4-methylbenzoate. My initial searches are focused on its common synthetic uses, alternate reagents, and established transformation protocols. I aim to build a strong foundation of knowledge before diving deeper into the specifics of this project.

Expanding Search Parameters

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Nilotinib impurity B (Methyl 3-amino-4-methylbenzoate) analysis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate all relevant data on Nilotinib impurity B analysis, particularly focusing on methods like HPLC. I'm prioritizing established analytical techniques and making sure to consider every source. My goal is to compile a complete overview for this compound.

Outlining Method Comparisons

I'm now shifting gears, focusing on systematically comparing the analytical methods I've uncovered, with specific emphasis on HPLC and GC. I'm prioritizing the structure of my guide, ensuring that I clearly highlight the importance of controlling Nilotinib impurity B. I will structure tables to represent experimental data and create corresponding Graphviz diagrams.

Organizing Methodologies and Design

I'm now focusing on organizing the information I've found into a coherent structure. I'm prioritizing clarity for the target audience by introducing the importance of Nilotinib impurity B control upfront. I'm also preparing to create detailed step-by-step protocols, incorporating in-text citations. I'm planning to draft Graphviz diagrams to visualize the workflows, with an eye toward clear and concise presentation. I'll focus on referencing reliable sources.

Developing a Comparison Guide

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Structuring the Guide Content

I am now structuring the comprehensive guide. I've broken it down to key sections: Introduction, Analytical Methods Overview, and Comparative Analysis of HPLC Methods. I am also currently working on Detailed Experimental Protocols, focusing on stability-indicating RP-HPLC and validating the parameters per ICH guidelines. I will next delve into pharmacopeial standards and their importance.

Refining Method Parameters

I am now delving into method parameters for the Nilotinib impurity B guide. I'm focusing on creating a detailed comparative table for HPLC methods, specifying column types, mobile phase compositions, and flow rates. I'm integrating data from various sources to highlight the variations in these conditions. My aim is to create a useful, practical resource.

Developing a Content Structure

I have now finalized a detailed plan for structuring the comprehensive guide on analyzing Nilotinib impurity B. The framework will comprise an introduction, an overview of analytical methods, a comparative analysis of HPLC techniques, detailed experimental protocols, and the crucial role of pharmacopeial standards, with alternative methods. I'm also preparing diagrams for workflow and technique relationships. I am ensuring that the guide incorporates a focus on expertise, trustworthiness, authority, and comprehensive references.

Formulating Detailed Protocols

I'm now in the process of formulating detailed experimental protocols, focusing on stability-indicating RP-HPLC methods. I'm carefully compiling step-by-step instructions. I'm including reagents, chromatographic conditions, and sample preparation steps. Also, I'm working on validation parameters, ensuring compliance with ICH guidelines for accuracy and robustness.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-amino-4-methylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl 3-amino-4-methylbenzoate hydrochloride, a key biochemical reagent.[1] While this document is based on the well-documented hazards of the free base, Methyl 3-amino-4-methylbenzoate, the hydrochloride salt should be handled with, at minimum, the same level of precaution. The principles and protocols outlined here are designed to create a self-validating system of safety, ensuring the protection of both the individual and the integrity of the research.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with a chemical is the foundation of effective PPE selection. Methyl 3-amino-4-methylbenzoate is classified with several key hazards that directly inform our safety procedures.[2] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

The causality behind our PPE choices stems directly from these classifications. Skin and eye irritation necessitate robust barrier protection, while the potential for respiratory irritation from airborne particles requires stringent engineering controls and, in some cases, respiratory protection.

Table 1: GHS Hazard Summary for Methyl 3-amino-4-methylbenzoate

Hazard Class Category Hazard Statement Source
Skin Corrosion/Irritation 2 H315: Causes skin irritation [2][3][4]
Serious Eye Damage/Irritation 2 H319: Causes serious eye irritation [2][3][4]

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |[2][3][4] |

Core PPE Protocols: A Step-by-Step Guide

A proactive and meticulous approach to PPE is non-negotiable. The following protocols provide a direct, step-by-step guide for laboratory personnel.

Eye and Face Protection
  • What to Wear: Wear protective safety glasses with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] In situations where there is a higher risk of splashing or dust generation, chemical safety goggles are required.

  • Why It's Critical: The compound is a classified serious eye irritant.[2][3][4][6] Direct contact with the solid particles or solutions can cause significant irritation and potential damage. Side-shields are essential to protect against airborne particles entering the eyes from the periphery.

Skin Protection
  • What to Wear:

    • Gloves: Wear chemically resistant, disposable gloves (nitrile is a suitable initial choice). Ensure gloves are inspected for tears or holes before use. When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them in the designated hazardous waste stream.

    • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and prevent skin exposure on the arms.

  • Why It's Critical: As a Category 2 skin irritant, this chemical can cause inflammation and discomfort upon contact.[2][3][4][6] The use of a lab coat and gloves provides a critical barrier. Thoroughly wash hands with soap and water after removing gloves.[3][7]

Respiratory Protection
  • When to Use: Under normal laboratory conditions with proper engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required.[3]

  • What to Wear: If weighing or transferring the solid compound outside of a fume hood, or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5]

  • Why It's Critical: The compound is classified as a respiratory irritant.[2][3][4] Inhaling the dust can lead to irritation of the nose, throat, and lungs.[8] All operations that could generate dust should be performed within a chemical fume hood to minimize this risk.

The Complete Workflow: From Bench to Disposal

A holistic safety plan extends beyond simply wearing PPE. It encompasses the entire experimental workflow, from initial setup to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_decon 3. Decontamination & Doffing cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Required Materials prep1->prep2 prep3 Don PPE: Lab Coat, Goggles, Gloves prep2->prep3 handle1 Perform All Transfers Inside Fume Hood prep3->handle1 handle2 Weigh Compound Carefully to Avoid Dust handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 decon1 Decontaminate Work Surface with Approved Solvent handle3->decon1 decon2 Doff PPE in Order: Gloves -> Goggles -> Lab Coat decon1->decon2 decon3 Wash Hands Thoroughly decon2->decon3 disp1 Dispose of Contaminated PPE in Hazardous Waste decon3->disp1 disp2 Segregate Chemical Waste per Institutional Policy disp1->disp2

Caption: Safe handling workflow for Methyl 3-amino-4-methylbenzoate HCl.

Procedural Steps:
  • Preparation: Before handling the compound, ensure your chemical fume hood has a current certification. Gather all necessary equipment. Don your PPE in the correct order: lab coat, followed by eye protection, and finally gloves.

  • Handling: Conduct all manipulations of the solid compound within the fume hood to contain any dust. When weighing, use careful technique to minimize aerosolization. Always keep the primary container sealed when not in active use.[3][4][7]

  • Decontamination: After handling is complete, decontaminate the work area. Remove PPE carefully, turning gloves inside out as you remove them to contain the contaminant. Wash hands immediately and thoroughly.

  • Disposal: All contaminated disposables, including gloves and weighing paper, must be placed in a clearly labeled hazardous waste container. The chemical waste itself must be disposed of according to local and institutional regulations.[3][9]

Emergency Response & Decontamination

In the event of an exposure or spill, immediate and correct action is critical.

Table 2: Emergency First Aid Procedures

Exposure Type Immediate Action Follow-Up
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Wash the affected area immediately with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[3] If the person feels unwell or has difficulty breathing, call a poison center or seek medical attention.[3]

| Spill | Evacuate non-essential personnel. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] | Decontaminate the spill area thoroughly. |

Disposal Plan: Completing the Safety Cycle

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical must be considered hazardous waste. It should be collected in a designated, sealed waste container for incineration or other approved disposal methods.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. It should never be washed down the drain. Consult your institution's environmental health and safety (EHS) office for specific collection and disposal procedures, ensuring compliance with all local, regional, and national regulations.[6][9]

By integrating these detailed protocols into your daily laboratory operations, you foster a culture of safety that protects you, your colleagues, and the quality of your scientific work.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. NJ.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate. PubChem. [Link]

  • ChemSrc. (2025). Methyl 3-amino-4-methylbenzoate. Chemsrc.com. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.